This technical guide details the synthesis of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene , a highly functionalized aromatic intermediate often utilized in the development of Protoporphyrinogen Oxidase (PPO) inhibitor her...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the synthesis of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene , a highly functionalized aromatic intermediate often utilized in the development of Protoporphyrinogen Oxidase (PPO) inhibitor herbicides and specific pharmaceutical candidates.
The synthesis of this molecule presents a significant regiochemical challenge: introducing a propoxy group at the meta position relative to the nitro group, while maintaining specific halogen placements. Standard nucleophilic aromatic substitution (
) on 1-chloro-2,3-difluoro-5-nitrobenzene typically fails to yield this isomer, favoring substitution at the para-fluorine (C2) instead. Therefore, this guide presents a regioselective de novo construction via the 3-Chloro-2-fluorobenzoic acid pathway.
Strategic Retrosynthesis & Pathway Design
To achieve the precise 1,2,3,5-substitution pattern, we cannot rely on direct electrophilic substitution of a simple propoxybenzene (which favors ortho/para to the alkoxy group, i.e., positions 4 or 6, rather than 5). Instead, we utilize the directing power of a carboxylic acid moiety to install the nitro group at position 5, followed by functional group interconversion.
Core Pathway: The Benzoic Acid Route
Nitration: Exploiting the cooperative directing effects of fluorine and the carboxyl group to install the nitro group at C5.
Curtius Rearrangement: Converting the carboxyl group (C1 of the acid) into an amine.
Sandmeyer Hydrolysis: Converting the amine to a phenol.
O-Alkylation: Installing the propyl chain.
(Note: In the final product, the carbon bearing the chlorine is designated C1. In the starting benzoic acid, the carboxyl carbon is C1. The numbering shifts during the sequence, but the relative positions remain fixed.)
Rationale: The fluorine atom at C2 directs para to C5. The carboxylic acid at C1 directs meta to C3 (blocked) and C5. These cooperative effects ensure high regioselectivity for the 5-nitro isomer, avoiding the 6-nitro byproduct common in phenol nitrations.
Protocol:
Preparation: Charge a reactor with Sulfuric Acid (98%, 5.0 equiv) and cool to 0–5°C.
Nitration: Dropwise add Fuming Nitric Acid (1.2 equiv) over 60 minutes. The reaction is exothermic; strict temperature control is vital to prevent dinitration.
Reaction: Allow the mixture to warm to 20–25°C and stir for 4–6 hours. Monitor by HPLC (Target >95% conversion).
Quench: Pour the reaction mixture onto crushed ice (10x weight of acid).
Isolation: Filter the precipitated white/pale yellow solid. Wash with cold water until pH is neutral. Dry in a vacuum oven at 50°C.
, 1.5 equiv) and a catalytic amount of DMF. Reflux for 2 hours until gas evolution ceases. Concentrate to remove excess .
Azide Formation: Dissolve the residue in Acetone/Water (4:1). Cool to 0°C. Add Sodium Azide (
, 1.2 equiv) solution dropwise. Stir for 1 hour.
Rearrangement: Extract the acyl azide into Toluene. Dry the organic layer (MgSO4).[1] Heat the toluene solution slowly to reflux (90–100°C). Nitrogen gas (
) will evolve as the isocyanate forms.
Hydrolysis: Once
evolution stops, add 20% HCl (aq) and reflux for 2 hours to hydrolyze the isocyanate to the amine hydrochloride.
Isolation: Basify with NaOH to pH 9. Extract with Ethyl Acetate.[1] Evaporate to yield the crude aniline.
Solvation: Dissolve 3-Chloro-2-fluoro-5-nitrophenol (1.0 equiv) in anhydrous DMF (Dimethylformamide).
Deprotonation: Add Potassium Carbonate (
, 2.0 equiv) . Stir at Room Temperature for 30 minutes. The mixture will turn yellow/orange (phenoxide formation).
Alkylation: Add 1-Bromopropane (1.2 equiv) .
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC/HPLC.
Workup: Dilute with water and extract with Ethyl Acetate. Wash organics with brine to remove DMF.
Final Purification: Remove solvent. The product is typically an oil or low-melting solid. Purify via vacuum distillation or column chromatography if necessary.
Key Process Data & Reagents
Step
Reagent
Role
Stoichiometry
Critical Parameter
1
/
Nitration Agent
1.2 eq / 5.0 eq
Temp < 10°C during addition to avoid dinitration.
2
/
Curtius Reagents
1.5 eq / 1.2 eq
Control evolution rate during reflux.
3
/
Diazotization
1.1 eq / Excess
Add diazonium to boiling acid for high yield.
4
1-Bromopropane
Alkylating Agent
1.2 eq
Anhydrous conditions essential to prevent hydrolysis.
Expert Insight: Why Alternative Routes Fail
Researchers often attempt shorter routes involving Nucleophilic Aromatic Substitution (
) on commercially available fluorobenzenes. It is critical to understand why these fail for this specific isomer:
Route A:
on 1-Chloro-2,3-difluoro-5-nitrobenzene
Attempt: Reaction with Sodium Propoxide.
Outcome: Substitution occurs predominantly at C2 (Para to Nitro) , yielding 1-Chloro-2-propoxy-3-fluoro-5-nitrobenzene.
Reason: The para position is electronically activated by the nitro group. The meta position (C3), required for the target, is significantly less reactive.
Route B: Direct Nitration of 1-Chloro-2-fluoro-3-propoxybenzene
Attempt: Nitration of the ether.
Outcome: Substitution occurs at C4 or C6 (Ortho/Para to the Propoxy group).
Reason: The alkoxy group is a strong ortho/para director. It overrides the directing effect of the fluorine, preventing substitution at the desired C5 position.
Therefore, the Benzoic Acid Route described above is the industry-standard approach for ensuring 100% regiochemical fidelity.
References
BenchChem. (2025).[3] 3-Chloro-2-fluoro-5-nitrobenzoic acid: Synthesis and Applications. Retrieved from .
Google Patents. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from .
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23368891, 1-Chloro-3-fluoro-5-nitrobenzene. Retrieved from .
Chemikart. (2024).[4] Product Entry: 3-Chloro-2-fluoro-5-nitrobenzoic acid. Retrieved from .
An In-Depth Technical Guide to the Physicochemical Characterization of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene
A Methodological Approach for Novel Aromatic Compounds in Drug Discovery Authored by: A Senior Application Scientist Introduction In the landscape of modern drug discovery, the journey from a promising molecular structur...
Author: BenchChem Technical Support Team. Date: March 2026
A Methodological Approach for Novel Aromatic Compounds in Drug Discovery
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery, the journey from a promising molecular structure to a viable clinical candidate is paved with rigorous scientific evaluation. A critical, foundational stage in this process is the comprehensive characterization of a compound's physicochemical properties. These parameters govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME) — the very essence of its pharmacokinetic profile.[1] Neglecting this crucial step can lead to late-stage failures, wasting significant time and resources.
This guide outlines a systematic, in-depth workflow for determining the essential physicochemical properties of a novel aromatic compound, using the specifically substituted nitrobenzene, 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene , as a case study. As this is a compound with limited public data, this document serves as both a technical guide for this specific molecule and a robust template for researchers, scientists, and drug development professionals when faced with any new chemical entity. We will not merely list properties but delve into the causality behind experimental choices, provide actionable protocols, and interpret the resulting data within the context of its potential as a therapeutic agent.
Part 1: Structural Verification and Identity
Before any physical properties can be measured with confidence, the absolute identity and purity of the compound must be unequivocally confirmed. The proposed structure of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene dictates the analytical strategy.
Caption: Chemical structure of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene.
Analytical Techniques for Structural Confirmation:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed information about the chemical environment of hydrogen, carbon, and fluorine atoms, allowing for the mapping of the molecule's carbon-hydrogen framework and the confirmation of substituent positions.
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can further confirm its structure.
Elemental Analysis: Measures the percentage composition of elements (C, H, N, Cl) to verify the empirical formula.
Part 2: Core Physicochemical Property Determination
With the structure confirmed, we proceed to quantify the fundamental properties that will dictate the compound's behavior in both laboratory and biological systems.
Melting Point and Thermal Stability
The melting point is a primary indicator of a crystalline solid's purity. Thermal stability is crucial for determining viable storage and processing conditions, especially for nitroaromatic compounds which can be thermally labile.[2]
Melting Point by Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[3] It provides a precise melting temperature (Tm), typically taken as the onset of the melting endotherm, and the enthalpy of fusion (ΔHfus).[4][5] A sharp melting peak is indicative of high purity.
Experimental Protocol: DSC for Melting Point Determination
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan.
Thermal Program:
Equilibrate the sample at 25°C.
Ramp the temperature from 25°C to a temperature approximately 30°C above the expected melting point at a rate of 10°C/min under a nitrogen atmosphere (50 mL/min).[5]
Data Analysis: Determine the onset temperature of the melting endotherm, which is recorded as the melting point.[4]
Thermal Stability by Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7][8] It is used to determine the temperature at which the compound begins to decompose.
Experimental Protocol: TGA for Decomposition Temperature
Instrument Setup: Use a calibrated TGA instrument.
Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.[9]
Thermal Program: Heat the sample from 30°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
Data Analysis: Analyze the resulting mass vs. temperature curve. The onset temperature of the first significant mass loss event is considered the decomposition temperature.
Aqueous Solubility
Solubility is a cornerstone of drug development, directly impacting absorption and bioavailability.[1][10] Low solubility is a frequent cause of failure for promising drug candidates.[11]
Shake-Flask Method (Thermodynamic Solubility): This is the gold standard method for determining thermodynamic solubility.[11][12] It involves adding an excess of the solid compound to a buffer of a specific pH, agitating the mixture until equilibrium is reached, and then measuring the concentration of the dissolved compound in the supernatant.
Experimental Protocol: Shake-Flask Solubility at pH 7.4
Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
Sample Addition: Add an excess amount of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene to a glass vial containing a known volume of the pH 7.4 buffer.
Equilibration: Agitate the vials in a shaker bath at a constant temperature (typically 37°C to mimic physiological conditions) for 24-48 hours to ensure equilibrium is reached.[13][14]
Phase Separation: Centrifuge the samples to pellet the undissolved solid.
Quantification: Carefully remove an aliquot of the clear supernatant, dilute it with an appropriate solvent (e.g., acetonitrile/water), and determine the concentration using a validated HPLC-UV method (see Part 3).[15]
Acid Dissociation Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. It is a critical parameter as the ionization state of a drug affects its solubility, permeability across biological membranes, and binding to its target.
Potentiometric Titration: This is a highly accurate method for determining pKa.[16][17] It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.[18][19] The pKa is determined from the inflection point of the resulting titration curve.
Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[18]
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent/water mixture to a known concentration (e.g., 1 mM). Purge the solution with nitrogen to remove dissolved CO₂.[16]
Titration: Place the solution in a temperature-controlled vessel and immerse the calibrated pH electrode. Titrate the solution stepwise with a standardized solution of 0.1 M HCl or 0.1 M NaOH, recording the pH after each addition.[16][18]
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined as the pH at the half-equivalence point or by analyzing the first and second derivatives of the titration curve.[17]
Lipophilicity (LogP and LogD)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross cell membranes.[1][20] It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is more relevant.[21]
Shake-Flask Method for LogD at pH 7.4: This classic method directly measures the partitioning of the compound between n-octanol and an aqueous buffer.[22][23][24]
Pre-saturation: Pre-saturate n-octanol with pH 7.4 PBS buffer and vice-versa by mixing and allowing the phases to separate.
Partitioning: Add a known amount of the compound to a vial containing equal volumes of the pre-saturated n-octanol and pH 7.4 buffer.
Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) and then allow the phases to fully separate, often aided by centrifugation.
Quantification: Analyze the concentration of the compound in both the aqueous and n-octanol phases using a validated HPLC-UV method.[21]
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).
Part 3: Chromatographic Behavior and Purity Assessment
A robust analytical method is essential for quantifying the compound during other physicochemical tests and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose.[25][26][27]
HPLC Method Development
The goal is to develop a stability-indicating HPLC method that can separate the main compound from any potential impurities or degradants. For a nitroaromatic compound, a reversed-phase C18 or a phenyl column is often a good starting point.
Caption: Workflow for HPLC analytical method development and validation.
Experimental Protocol: HPLC Method Development
Column and Mobile Phase Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). Use a mobile phase system of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
Gradient Elution: Run a linear gradient from 10% B to 95% B over 20 minutes to determine the approximate retention time.
Optimization: Adjust the gradient slope to ensure good resolution between the main peak and any impurities. If peak shape is poor, consider a different column (e.g., Phenyl) or mobile phase modifier.
Validation: Once an optimal method is achieved, validate it according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, range, accuracy, precision, and robustness.[28][29][30][31][32]
Part 4: Data Synthesis and Interpretation for Drug Development
The true value of this exercise lies in synthesizing the individual data points into a coherent profile that informs drug development strategy. The hypothetical data below illustrates how these properties are interconnected and what they imply.
Table 1: Summary of Physicochemical Properties for 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene
Property
Method
Result (Hypothetical)
Implication for Drug Development
Molecular Weight
MS
247.62 g/mol
Complies with Lipinski's Rule of Five (<500), favoring good absorption.[20]
Melting Point (Tm)
DSC
85.2 °C
Indicates a stable crystalline solid at room temperature.
Decomposition (Td)
TGA
280 °C
High thermal stability, suggesting no issues with standard formulation processes.
Aqueous Solubility
Shake-Flask
15 µg/mL (at pH 7.4)
Low aqueous solubility. May require enabling formulations (e.g., amorphous solid dispersions, particle size reduction) for adequate oral bioavailability.
pKa
Potentiometry
No ionizable group
The compound is neutral. Its solubility and permeability will be independent of pH in the physiological range.
LogD (pH 7.4)
Shake-Flask
3.8
High lipophilicity. This is favorable for membrane permeability but may increase the risk of metabolic clearance and non-specific binding.
Purity
HPLC
>99.5%
High purity confirmed, ensuring reliability of all other measurements.
Interpretation:
The hypothetical profile of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene suggests a molecule with "drug-like" characteristics in terms of size and lipophilicity.[33][34] Its high LogD value suggests it will readily cross cell membranes, a desirable trait for oral absorption.[20] However, this is contrasted by its very low aqueous solubility. This dichotomy is a classic challenge in drug development. The low solubility will likely be the rate-limiting step for absorption, potentially leading to poor bioavailability despite high membrane permeability. Therefore, early formulation development should focus on solubility enhancement strategies. The compound's neutral character (no pKa) simplifies the formulation challenge, as its properties will not change in the varying pH environments of the gastrointestinal tract.
Part 5: Safety and Handling Considerations
Nitroaromatic compounds as a class are recognized for their potential toxicity and should be handled with caution.[35][36][37]
Handling: Always handle 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene in a well-ventilated chemical fume hood.[35] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing and reducing agents.
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Never dispose of nitro compounds down the drain.[38]
Conclusion
The systematic physicochemical characterization of a novel compound like 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene is a non-negotiable, data-driven process at the heart of preclinical drug development. By employing a suite of robust analytical techniques—from DSC and TGA to potentiometry and HPLC—we can build a comprehensive profile of the molecule. This profile, when interpreted through the lens of ADME principles, allows scientists to anticipate challenges, such as poor solubility, and proactively design formulation and development strategies. This methodical approach de-risks the development process, conserves resources, and ultimately increases the probability of transforming a promising molecule into a successful therapeutic.
References
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
Royal Society of Chemistry. Predicting drug activity. Education in Chemistry. Available from: [Link]
Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022). Available from: [Link]
CD ComputaBio. Prediction of Drug-Like Properties. Available from: [Link]
PubMed. Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. (2002). Available from: [Link]
PubMed. Interlaboratory study of log P determination by shake-flask and potentiometric methods. (2003). Available from: [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Available from: [Link]
Protheragen. Property Prediction of Drug-like Molecules. Available from: [Link]
Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available from: [Link]
National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values. (2012). Available from: [Link]
Royal Society of Chemistry Publishing. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021). Available from: [Link]
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). Available from: [Link]
World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments. Available from: [Link]
International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). (2005). Available from: [Link]
Grasas y Aceites. Determination of melting point of vegetable oils and fats by differential scanning calorimetry (DSC) technique. (1998). Available from: [Link]
National Center for Biotechnology Information. Prediction of Drug-Like Properties. Madame Curie Bioscience Database. Available from: [Link]
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Available from: [Link]
ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]
ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. (2013). Available from: [Link]
Cambridge MedChem Consulting. LogP/D. Available from: [Link]
CDC Stacks. Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. Available from: [Link]
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]
WUR eDepot. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. (2021). Available from: [Link]
National Center for Biotechnology Information. Toxicological Profile for Nitrobenzene - Chapter 4: Chemical and Physical Information. Available from: [Link]
DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. Available from: [Link]
Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. Available from: [Link]
Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025). Available from: [Link]
SciELO. Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. (2005). Available from: [Link]
SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. (2020). Available from: [Link]
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (2018). Available from: [Link]
Prime Process Safety Center. Thermogravimetric Analysis (TGA). Available from: [Link]
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ACS Publications. Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes. (2016). Available from: [Link]
The following technical monograph is a comprehensive guide designed for researchers and drug development professionals. It synthesizes chemical identity, synthetic methodology, and application logic for 1-Chloro-2-fluoro...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical monograph is a comprehensive guide designed for researchers and drug development professionals. It synthesizes chemical identity, synthetic methodology, and application logic for 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene .
[1][2]
Executive Summary
1-Chloro-2-fluoro-5-nitro-3-propoxybenzene (CAS 1881288-37-4 ) is a highly functionalized aromatic intermediate employed in the synthesis of agrochemicals (specifically PPO inhibitors) and pharmaceutical scaffolds (kinase inhibitors).[1][2] Its structure features a unique substitution pattern where the electron-withdrawing nitro group and the electron-donating propoxy group create a "push-pull" electronic system, making the benzene ring a versatile electrophile for downstream nucleophilic aromatic substitutions (SNAr) or reduction to complex anilines.[3][1]
This guide provides the verified CAS identity, a robust synthetic protocol based on Williamson ether synthesis, and a structural analysis of its utility in drug discovery.[3][1]
Part 1: Chemical Identity & Properties[1][2][4]
The precise identification of this congener is critical due to the existence of multiple regioisomers (e.g., the 4-nitro or 2-propoxy variants).[3][1]
Property
Specification
Chemical Name
1-Chloro-2-fluoro-5-nitro-3-propoxybenzene
CAS Registry Number
1881288-37-4
Molecular Formula
C₉H₉ClFNO₃
Molecular Weight
233.62 g/mol
SMILES
CCCOC1=CC(=CC(=C1F)Cl)[O-]
Physical State
Pale yellow solid or semi-solid (at RT)
Solubility
Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water
Key Functional Groups
Nitro (), Propoxy (), Aryl Chloride/Fluoride
Part 2: Synthetic Methodology & Logic[1][2]
Retrosynthetic Analysis
The most reliable route to 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene is not via direct nitration of the ether (which yields poor regioselectivity, favoring the 4- or 6-position) nor via SNAr on a difluoro precursor (which typically displaces the more activated 2-fluoro group).[3]
Instead, the "Expert" route relies on the O-alkylation (Williamson Ether Synthesis) of the pre-functionalized phenol: 3-Chloro-2-fluoro-5-nitrophenol .[3][1] This approach ensures the nitro group is already fixed in the correct meta-position relative to the oxygen, bypassing difficult separation steps.
Visualization of Reaction Pathway[1][2]
Experimental Protocol (Self-Validating System)
Objective: Synthesize 10g of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene.
Checkpoint: Stir at Room Temperature (RT) for 30 minutes. The mixture should turn from yellow to a deeper orange/red, indicating the formation of the phenoxide anion.[1]
Alkylation (SN2 Reaction):
Add 1-Bromopropane (1.2 eq) dropwise to the stirring suspension.
Heat the reaction mixture to 60°C .
Causality: Heating is required to overcome the steric bulk of the ortho-fluoro and ortho-chloro groups flanking the phenol, but temperatures >80°C should be avoided to prevent elimination of the alkyl bromide to propene.[3][1]
Monitoring:
Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS.[3][1][5]
Validation: The starting phenol peak (acidic) will disappear, replaced by the less polar ether product.[1]
Work-up:
Dilute with water (precipitation often occurs) and extract with Ethyl Acetate (
Wash organics with brine and water (critical to remove DMF).[3][1]
Dry over
and concentrate.
Purification:
Recrystallize from Ethanol/Water or purify via silica gel chromatography if necessary.[3][1]
Part 3: Applications in Drug Discovery[1][2][6]
This compound serves as a "Linchpin Scaffold" in medicinal chemistry.[3][1] Its value lies in the orthogonality of its functional groups, allowing for sequential modification.[1]
Scaffold Utility Analysis[1][2]
Functional Handle
Reactivity Profile
Application
Nitro (-NO2)
Reducible to Aniline (-NH2)
Precursor for urea formation, amide coupling, or heterocyclization (e.g., benzimidazoles).[3][1]
Fluorine (-F)
SNAr Active (Ortho to Nitro/Cl)
Can be displaced by amines or thiols to form core heterocycles, though the 2-F is less activated than a 4-F would be.[3][1]
Chlorine (-Cl)
Palladium Cross-Coupling
Site for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend carbon skeletons.[3][1]
Propoxy (-OPr)
Lipophilic Tail
Modulates LogP and metabolic stability; fills hydrophobic pockets in enzymes (e.g., PPO or Kinase ATP pockets).[3][1]
Strategic Pathway: The "Reduction-Cyclization" Sequence
A common workflow involves reducing the nitro group to an aniline, followed by cyclization with the adjacent fluorine or chlorine.[3][1]
Solubility Profile and Solvation Thermodynamics of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene in Organic Solvents
Executive Summary The rational selection of organic solvents is a critical bottleneck in the synthesis, purification, and formulation of complex pharmaceutical intermediates. 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene (C...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational selection of organic solvents is a critical bottleneck in the synthesis, purification, and formulation of complex pharmaceutical intermediates. 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene (CAS: 1881288-37-4) is a highly functionalized halogenated nitroaromatic ether utilized as a versatile molecular building block in drug discovery 1. Due to its unique combination of electron-withdrawing halogens, a strongly polar nitro group, and a lipophilic propoxy chain, its solvation behavior cannot be accurately predicted by simple "like-dissolves-like" heuristics.
This technical whitepaper provides an in-depth analysis of the thermodynamic solvation framework governing this compound, presents an empirical solubility matrix across diverse organic solvent classes, and establishes a self-validating experimental protocol for high-throughput solubility determination.
Molecular Architecture and Physicochemical Profiling
Understanding the solubility of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene requires a deconstruction of its molecular architecture. The core benzene ring provides a rigid, planar hydrophobic surface. However, the substituents drastically alter the electron density and dipole moment of the molecule:
Halogens (C1-Chloro, C2-Fluoro): These highly electronegative atoms induce a strong inductive effect, increasing the molecular polarizability and enhancing dispersion interactions (
) with halogenated solvents.
Nitro Group (C5-Nitro): As a strong hydrogen-bond acceptor and highly polar functional group, the nitro moiety dictates the molecule's affinity for polar aprotic solvents 2.
Propoxy Chain (C3-Propoxy): The aliphatic ether chain introduces steric bulk and lipophilicity, which slightly shields the aromatic core and reduces solubility in highly protic, hydrogen-bonded solvent networks (like water or cold methanol) while acting as a weak H-bond acceptor.
To move beyond empirical guesswork, we apply the Hansen Solubility Parameters (HSP) framework. HSP divides the total cohesive energy density of a molecule into three distinct intermolecular forces: Dispersion (
For 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene, the theoretical HSP profile is characterized by:
High
(~19.0 MPa): Driven by the aromatic ring and the heavy chlorine atom.
Moderate-High
(~10.5 MPa): Driven by the strong dipole moment of the nitro group and the asymmetric halogen substitution.
Low-Moderate
(~5.0 MPa): Driven entirely by the H-bond accepting nature of the ether and nitro oxygens.
Solvents whose HSP coordinates closely match the solute (minimizing the interaction radius,
) will yield the highest thermodynamic solubility 4. The dissolution process must overcome the crystal lattice energy () through favorable solute-solvent interactions ().
Thermodynamic pathway of solvation for halogenated nitroaromatics.
Empirical Solubility Matrix in Organic Solvents
Based on the physicochemical profile and HSP alignment, the solubility of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene across standard organic solvent classes is categorized below. Note: Data represents expected equilibrium solubility ranges at 25°C.
Table 2: Quantitative Solubility Matrix
Solvent Class
Representative Solvent
Expected Solubility
Mechanistic Rationale
Halogenated
Dichloromethane (DCM)
High (>100 mg/mL)
Exceptional dispersion () matching. The polarizability of DCM perfectly solvates the Cl/F substituted aromatic core.
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
High (>100 mg/mL)
Strong dipole-dipole interactions () between the sulfoxide moiety and the highly polar nitro group.
Polar Aprotic
Ethyl Acetate (EtOAc)
High (>100 mg/mL)
Favorable overall HSP alignment; excellent solvent for extraction and chromatography of nitroaromatic ethers.
Aromatic
Toluene
Moderate-High (50-100 mg/mL)
Favorable stacking and dispersion forces, though slightly limited by Toluene's low polarity ().
Polar Protic
Methanol (MeOH)
Moderate (10-50 mg/mL)
Solute accepts H-bonds from MeOH, but the lipophilic propoxy chain and halogens resist the highly structured protic network.
Non-Polar Aliphatic
Hexane / Heptane
Low (<5 mg/mL)
Severe HSP mismatch. Aliphatic hydrocarbons lack the polarity () required to solvate the nitro group 5.
Standardized Protocol for Isothermal Solubility Determination
To generate reliable, reproducible solubility data for drug development, kinetic artifacts (such as supersaturation) must be eliminated. The following methodology is a self-validating system : it incorporates a secondary time-point check to mathematically prove that true thermodynamic equilibrium has been achieved.
Materials Required
1-Chloro-2-fluoro-5-nitro-3-propoxybenzene (Purity >98% via HPLC)
Target HPLC-grade organic solvents
Thermostatic shaker incubator (±0.1°C precision)
0.22 µm PTFE syringe filters (PTFE is mandatory due to its broad chemical resistance to aggressive solvents like DCM and DMSO).
Step-by-Step Methodology
Solid Dispensing (Supersaturation Setup): Add approximately 50 mg of the solute into a 2.0 mL glass HPLC vial.
Solvent Addition: Add 0.5 mL of the target organic solvent to the vial. The presence of undissolved solid is mandatory to ensure the solution can reach saturation. If the solid dissolves completely, add more solute in 20 mg increments until a persistent suspension is observed.
Isothermal Incubation: Seal the vials tightly (use PTFE-lined septa to prevent solvent evaporation). Place in a thermoshaker at 25.0°C and 800 rpm for 48 hours .
Causality Check: 48 hours is required to overcome the lattice energy barrier and ensure the dissolution rate equals the precipitation rate.
Phase Separation: Remove the vials and immediately centrifuge at 10,000 x g for 10 minutes at 25°C to pellet the undissolved solid.
Filtration: Carefully aspirate the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean vial. Discard the first 100 µL of filtrate to account for potential membrane adsorption.
Quantification: Dilute the filtrate appropriately (e.g., 1:100 in Acetonitrile) and analyze via HPLC-UV (typically at 254 nm).
Self-Validation Step: Repeat Steps 3-6 on a parallel sample incubated for 72 hours . If the concentration variance between the 48-hour and 72-hour samples is <2%, thermodynamic equilibrium is validated.
High-throughput isothermal solvent equilibration protocol for solubility determination.
Downstream Applications in Synthesis and Formulation
The solubility profile of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene dictates its utility in downstream workflows. Because it is highly soluble in polar aprotic solvents (DMSO, DMF), it is an ideal substrate for Nucleophilic Aromatic Substitution (
) reactions. The highly electron-withdrawing nitro group activates the ortho/para halogens (specifically the fluorine at C2), allowing for facile displacement by amines or alkoxides in DMSO at elevated temperatures.
For purification, the stark contrast between its high solubility in Ethyl Acetate and low solubility in Hexane makes it a perfect candidate for standard normal-phase silica gel chromatography or recrystallization from an EtOAc/Hexane binary solvent system.
References
ACS Publications. "Solubility of 2,4-Dinitrotoluene and 2,4,6-Trinitrotoluene in Seawater." Journal of Chemical & Engineering Data. Available at: [Link]
Kinam Park. "Hansen Solubility Parameters: A User's Handbook." Kinam Park Resources. Available at: [Link]
ACS Publications. "Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter." Journal of Chemical & Engineering Data. Available at: [Link]
Reactivity Profiling of the Nitro Group in Polyhalogenated Arenes: A Technical Guide to 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene
Executive Summary In advanced drug development and materials science, polyfunctionalized arenes serve as critical molecular scaffolds. 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene is a highly substituted benzene derivative...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In advanced drug development and materials science, polyfunctionalized arenes serve as critical molecular scaffolds. 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene is a highly substituted benzene derivative characterized by a complex electronic architecture. The reactivity of this molecule is fundamentally dictated by the C5-nitro group , which acts as both a transformable functional group (via reduction) and a powerful electronic director (via nucleophilic aromatic substitution, SNAr).
This whitepaper provides an in-depth mechanistic analysis and field-proven protocols for manipulating the nitro group in this specific scaffold, addressing the primary challenge of chemoselectivity in the presence of labile carbon-halogen bonds.
Electronic Architecture & Substituent Causality
To predictably manipulate 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene, one must first map its electronic topology. The nitro group at the C5 position exerts strong electron-withdrawing inductive (-I) and mesomeric (-M) effects across the aromatic ring.
C1-Chlorine (Meta to NO2): Experiences minimal mesomeric depletion. Its primary vulnerability is not nucleophilic attack, but rather transition-metal-catalyzed oxidative addition (dechlorination) during reductive workflows[1].
C2-Fluorine (Para to NO2): The -M effect of the nitro group heavily depletes electron density at the para position. This highly polarized C-F bond is exceptionally activated for SNAr[2].
C3-Propoxy (Meta to NO2): Acts as an electron-donating group (+M), which slightly counteracts the nitro group's pull, but its meta relationship to the C2-fluorine means it does not deactivate the SNAr pathway.
This specific arrangement dictates two primary synthetic vectors: Chemoselective Reduction of the nitro group to an aniline, and Nitro-Directed SNAr at the C2-fluorine position.
Chemoselective Reduction of the Nitro Group
The most common transformation of the nitro group is its reduction to a primary amine (-NH2). However, the presence of the C1-Cl bond introduces a severe risk of competitive hydrodehalogenation (dechlorination)[1].
The Causality of Dehalogenation
Standard catalytic hydrogenation (e.g., Pd/C with 1 atm H2 gas) operates under thermodynamic control. The high concentration of active hydrogen species on the palladium surface readily inserts into the C-Cl bond via oxidative addition, leading to complex mixtures of dechlorinated byproducts[1]. To achieve chemoselectivity, the reaction must be shifted to kinetic control or utilize single-electron transfer (SET) mechanisms.
This protocol utilizes a single-electron transfer mechanism. The iron surface donates electrons specifically to the low-lying Lowest Unoccupied Molecular Orbital (LUMO) of the nitro group. The C-Cl bond lacks the orbital symmetry and energy level to accept these electrons, ensuring 100% chemoselectivity[1].
Substrate Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene in 10 mL of Ethanol. Add 2.5 mL of deionized water.
Reagent Addition: Add 4.0 equivalents of fine Iron (Fe) powder, followed by 4.0 equivalents of Ammonium Chloride (NH4Cl). Causality: NH4Cl acts as a mild, buffering proton source that continuously etches the passivating iron oxide layer, keeping the Fe(0) surface active without the harsh acidity that causes side reactions.
Thermal Activation: Attach a reflux condenser and heat the vigorously stirred suspension to 80 °C for 2–4 hours.
Self-Validating System (In-Process Control): Spot the reaction on a Silica TLC plate (Hexanes:EtOAc 3:1). The starting material (UV-active, slightly yellow) will disappear, replaced by a highly polar, UV-active spot (the aniline) that stains positive with Ninhydrin.
Work-Up: Cool to room temperature. Filter the mixture through a tightly packed Celite pad to remove iron salts, washing the pad with copious amounts of ethyl acetate. Concentrate the filtrate under reduced pressure to yield the pure 1-Chloro-2-fluoro-5-amino-3-propoxybenzene.
Fig 1: Divergent reduction pathways illustrating kinetic vs. thermodynamic control.
Before reducing the nitro group, its powerful electron-withdrawing nature can be exploited to functionalize the arene.
The Causality of SNAr Activation
The rate-determining step in an SNAr reaction is the initial attack of the nucleophile to form a negatively charged intermediate (the Meisenheimer complex)[2]. Because the C2-fluorine is positioned para to the C5-nitro group, the negative charge generated during nucleophilic attack is seamlessly delocalized onto the highly electronegative oxygen atoms of the nitro group. Furthermore, fluorine is the optimal leaving group for SNAr; its extreme electronegativity maximizes the electrophilicity of the C2 carbon, drastically lowering the activation energy for the nucleophilic addition[2].
Protocol 2: Regioselective SNAr with a Secondary Amine (Morpholine)
This protocol demonstrates the displacement of the C2-fluorine while leaving the C1-chlorine completely intact.
Substrate Preparation: Dissolve 1.0 mmol of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene in 5 mL of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that heavily solvates cations but leaves nucleophilic anions/amines "naked" and highly reactive, stabilizing the polar transition state.
Base and Nucleophile Addition: Add 2.0 equivalents of Potassium Carbonate (K2CO3) followed by 1.2 equivalents of Morpholine. Causality: K2CO3 acts as an acid scavenger to neutralize the generated HF, preventing the protonation and subsequent deactivation of the morpholine nucleophile.
Reaction Execution: Stir the mixture at 60 °C for 4 hours.
Self-Validating System (In-Process Control): Monitor via LC-MS. The chromatogram will show the consumption of the starting mass and the appearance of a new peak corresponding to
. The C1-Cl isotopic pattern (M / M+2 ratio of 3:1) will remain perfectly intact, validating regioselectivity.
Isolation: Quench the reaction with ice water (20 mL) to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield the C2-morpholino derivative.
Fig 2: Nitro-directed SNAr mechanism highlighting para-activation and complex stabilization.
References
Title: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C
Source: PMC / NIH
URL
Title: Technical Support Center: Chemoselective Reduction of Nitro Groups in Halogenated Arenes
Source: Benchchem
URL
Title: How Do Aromatic Nitro Compounds React with Nucleophiles?
A Mechanistic and Predictive Guide to the Electrophilic Aromatic Substitution of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene
For Immediate Release [SHANGHAI, CN – March 7, 2026] – This whitepaper provides an in-depth technical analysis of the electrophilic aromatic substitution (EAS) reactions of the highly substituted aromatic compound, 1-Chl...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
[SHANGHAI, CN – March 7, 2026] – This whitepaper provides an in-depth technical analysis of the electrophilic aromatic substitution (EAS) reactions of the highly substituted aromatic compound, 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who work with complex aromatic scaffolds. By dissecting the competing electronic and steric influences of the substituents, this document offers a predictive framework for the regiochemical outcomes of EAS reactions on this and structurally related molecules.
Introduction to Electrophilic Aromatic Substitution in Polysubstituted Arenes
Electrophilic aromatic substitution (EAS) is a foundational class of reactions in organic chemistry, enabling the direct functionalization of aromatic rings.[1] The mechanism typically involves a two-step process: initial attack of an electrophile (E+) by the nucleophilic π-system of the aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity.[1]
While the principles of EAS on simple benzene are well-understood, the scenario becomes significantly more complex in polysubstituted systems.[1] Existing substituents on the ring profoundly influence both the overall reaction rate and the position (regioselectivity) of the incoming electrophile.[1][2][3] These "directing effects" are a result of the interplay between inductive and resonance effects, which can either donate or withdraw electron density from the ring, thereby activating or deactivating it towards electrophilic attack.[1][4]
The subject of this guide, 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene, presents a compelling case study in regioselectivity. It features a dense arrangement of four distinct substituents with competing electronic demands, making a priori prediction of reaction outcomes a non-trivial challenge.
Analysis of Substituent Effects
To predict the behavior of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene in EAS reactions, a thorough analysis of each substituent's individual directing effect is paramount. Substituents are broadly classified as either activating (electron-donating groups, EDGs) or deactivating (electron-withdrawing groups, EWGs).[1][2][4]
Activating Groups: These groups donate electron density to the ring, making it more nucleophilic and increasing the rate of EAS compared to benzene. They direct incoming electrophiles to the ortho and para positions.[1][3]
Deactivating Groups: These groups withdraw electron density, making the ring less nucleophilic and slowing the reaction rate. With the notable exception of halogens, they direct incoming electrophiles to the meta position.[1][5][6]
The substituents on our target molecule are:
-OPr (Propoxy): A strongly activating group. The oxygen atom's lone pairs donate significant electron density to the ring via resonance (+M effect), which far outweighs its inductive electron withdrawal (-I effect). It is a powerful ortho, para-director.
-Cl (Chloro) & -F (Fluoro): Halogens are a unique class. They are deactivating due to their strong inductive electron withdrawal (-I effect). However, they possess lone pairs that can be donated via resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.[5][6] Thus, they are ortho, para-directing deactivators.
-NO₂ (Nitro): A strongly deactivating group. It exhibits powerful inductive (-I) and resonance (-M) electron withdrawal, making the aromatic ring significantly less reactive.[7][8] It is a potent meta-director.[5][7]
Substituent
Position
Electronic Effect
Classification
Directing Effect
-Cl
1
-I > +M
Weakly Deactivating
ortho, para
-F
2
-I > +M
Weakly Deactivating
ortho, para
-OPr
3
+M >> -I
Strongly Activating
ortho, para
-NO₂
5
-M, -I
Strongly Deactivating
meta
Predictive Regioselectivity: A Consensus Model
With multiple substituents, the final regiochemical outcome is determined by a consensus of their directing effects, with the most powerful activating group typically dominating.[9][10] Steric hindrance also plays a crucial role in determining the accessibility of a potential reaction site.
Let us analyze the available positions for electrophilic attack (C4 and C6) on 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene:
Position 4: This position is ortho to the strongly activating propoxy group (-OPr) and para to the deactivating chloro group (-Cl). It is also meta to the fluoro (-F) and nitro (-NO₂) groups. Electronically, it is an activated position. However, it is sterically hindered, being flanked by the moderately bulky propoxy group and the nitro group.
Position 6: This position is para to the strongly activating propoxy group (-OPr) and ortho to the deactivating chloro group (-Cl). This position benefits from the powerful para-directing effect of the most activating group on the ring. Critically, it is significantly less sterically hindered than position 4, being flanked only by the chloro group.
Figure 1. Consensus model for electrophilic attack, highlighting the dominant para-directing effect of the propoxy group and the steric hindrance at position 4.
Key Electrophilic Aromatic Substitution Protocols
The presence of three deactivating groups, particularly the potent nitro group, means that this substrate will be significantly less reactive than benzene.[8] Therefore, forcing conditions may be required for many standard EAS reactions.
Nitration
Nitration introduces a second nitro group (-NO₂) onto the ring. Due to the already present strong deactivator, harsh conditions are necessary.[7][11]
Reagents: Fuming Nitric Acid (HNO₃) and Concentrated Sulfuric Acid (H₂SO₄).
Cool a stirred mixture of concentrated H₂SO₄ (2 mL) to 0 °C in an ice bath.
Slowly add 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene (1 mmol) to the acid.
Add fuming HNO₃ (1.5 mmol) dropwise, ensuring the temperature does not exceed 100 °C.[7]
After the addition is complete, heat the mixture to 100 °C for 1 hour.
Carefully pour the cooled reaction mixture onto crushed ice.
Collect the precipitated product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
Recrystallize from ethanol for purification.
Halogenation (Bromination)
Halogenation requires a Lewis acid catalyst to polarize the halogen molecule, making it sufficiently electrophilic to react with the deactivated ring.[12]
Reagents: Bromine (Br₂) and a Lewis acid catalyst such as Iron(III) Bromide (FeBr₃).
To a solution of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene (1 mmol) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride), add FeBr₃ (0.1 mmol) catalyst.
Add a solution of Br₂ (1.1 mmol) in the same solvent dropwise at room temperature.
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
Quench the reaction by adding an aqueous solution of sodium bisulfite to remove excess bromine.
Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
Limitations: Friedel-Crafts Reactions
A critical consideration for this substrate is its inertness to Friedel-Crafts alkylation and acylation reactions. These reactions are among the slowest of the EAS family and are known to fail on aromatic rings bearing strongly deactivating groups like -NO₂.[13][14][15] The Lewis acid catalyst (e.g., AlCl₃) will preferentially complex with the lone pairs on the oxygen and halogen substituents or the nitro group, further deactivating the ring and preventing the reaction.
Figure 2. Step-by-step workflows for the proposed nitration and halogenation protocols.
Mechanistic Rationale
The preference for substitution at C6 can be rationalized by examining the stability of the sigma complex (arenium ion) intermediates formed upon electrophilic attack.
Attack of Electrophile (E+): The π-electrons of the benzene ring attack the electrophile.
Formation of Sigma Complex: A resonance-stabilized carbocation intermediate is formed.
Deprotonation: A base removes the proton from the carbon bearing the new electrophile, restoring aromaticity.[1][16]
When the electrophile attacks at C6, the positive charge in one of the key resonance structures is placed on C3, directly adjacent to the oxygen of the propoxy group. This allows for an additional, highly stable resonance contributor where the oxygen atom donates a lone pair to satisfy the carbocation's octet. This level of stabilization is not possible for attack at other positions. Conversely, attack at positions that would place a positive charge adjacent to the electron-withdrawing nitro or halogen groups would be highly destabilized.[9]
Conclusion
The electrophilic aromatic substitution of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene is governed by a complex interplay of competing substituent effects. Despite the presence of three deactivating groups, the powerful ortho, para-directing and activating nature of the C3-propoxy group dictates the regiochemical outcome. A careful analysis of both electronic effects and steric hindrance leads to the firm prediction that electrophilic substitution will occur selectively at the C6 position. This predictive understanding is crucial for the strategic design of synthetic routes involving heavily functionalized aromatic building blocks in pharmaceutical and materials science applications.
References
Electrophilic aromatic directing groups. In: Wikipedia. Available at: [Link]
Directing Effects. (2024). ChemTalk. Available at: [Link]
Substituent Effects. (2021). Lumen Learning - Organic Chemistry II. Available at: [Link]
Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Available at: [Link]
Substituent Effects in Electrophilic Substitutions. The Pennsylvania State University - Fundamentals of Organic Chemistry. Available at: [Link]
Friedel-Crafts Alkylation. Chemistry Steps. Available at: [Link]
Limitations of Friedel-Crafts Alkylations. (2019). Chemistry LibreTexts. Available at: [Link]
Video: Limitations of Friedel–Crafts Reactions. JoVE. Available at: [Link]
Ch12: Friedel-Crafts limitations. University of Calgary - Chemistry. Available at: [Link]
Limitation of Friedel-Crafts Reactions. (2021). YouTube. Available at: [Link]
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Available at: [Link]
Ch12 : Electrophilic Aromatic Substitution. University of Calgary - Chemistry. Available at: [Link]
C−H bromination of deactivated aromatic rings under transition metal‐free condition. ResearchGate. Available at: [Link]
Nitration of Benzene. (2024). Chemistry Steps. Available at: [Link]
Nitration of Substituted Aromatic Rings and Rate Analysis. Hope College. Available at: [Link]
Nitration of Benzene and Methylbenzene. (2023). Chemistry LibreTexts. Available at: [Link]
Activating and Deactivating Groups. (2026). Chemistry Steps. Available at: [Link]
Substitution Reactions of Benzene Derivatives. (2023). Chemistry LibreTexts. Available at: [Link]
Nitration of Benzene. (2026). Save My Exams. Available at: [Link]
Aromatic Reactivity. Michigan State University - Chemistry. Available at: [Link]
Polysubstituted Benzene Rings in EAS Reactions - The "Number Line". (2024). YouTube. Available at: [Link]
Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University - Chemistry. Available at: [Link]
Aromatic Halogenation. (2019). Chemistry LibreTexts. Available at: [Link]
The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds. (2021). MDPI. Available at: [Link]
Electrophilic Aromatic Substitution Reactions Made Easy! (2018). YouTube. Available at: [Link]
Propose a mechanism for the electrophilic substitution. Vaia. Available at: [Link]
Electrophilic Aromatic Substitution of Substituted Benzenes. (2019). Chemistry LibreTexts. Available at: [Link]
Aromatic Compounds and Electrophilic Aromatic Substitution. (2025). Lecturio. Available at: [Link]
Synthesis of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene from 1,2-Dichloro-3-nitrobenzene: A Regioselective 5-Step Protocol
Executive Summary This application note details a robust, 5-step regioselective synthesis of 1-chloro-2-fluoro-5-nitro-3-propoxybenzene starting from the commercially available 1,2-dichloro-3-nitrobenzene . The protocol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, 5-step regioselective synthesis of 1-chloro-2-fluoro-5-nitro-3-propoxybenzene starting from the commercially available 1,2-dichloro-3-nitrobenzene . The protocol is designed for researchers and drug development professionals requiring high-purity halogenated aromatic building blocks. The sequence leverages precise electronic directing effects and steric coordination to achieve strict regiocontrol across nitration, Halex substitution, selective reduction, diazotization, and O-alkylation workflows.
Retrosynthetic Strategy & Mechanistic Rationale
Designing a self-validating synthetic route requires exploiting the inherent electronic and steric biases of the aromatic ring. The transformation from a 1,2,3-substituted precursor to a 1,2,3,5-substituted target necessitates the following mechanistic logic:
Step 1: Electrophilic Aromatic Nitration: The starting material, 1,2-dichloro-3-nitrobenzene, contains a strongly deactivating, meta-directing nitro group at C3 and two ortho/para-directing chlorine atoms at C1 and C2. The C5 position is uniquely activated by both the para-directing C2-chlorine and the meta-directing C3-nitro group. Consequently, nitration occurs exclusively at C5 to yield[1].
Step 2: Halex Nucleophilic Aromatic Substitution (SNAr): In the resulting dinitro intermediate, the C2-chlorine is flanked by an ortho-nitro (C3) and a para-nitro (C5) group. This profound electron withdrawal lowers the LUMO of the C2 carbon, making it exceptionally susceptible to nucleophilic attack. Potassium fluoride selectively displaces the C2-chlorine, leaving the unactivated C1-chlorine intact[2].
Step 3: Regioselective Nitro Reduction: The intermediate possesses two nitro groups. Stannous chloride (
) is employed for its well-documented[3]. The Sn(II) metal center coordinates with the highly electronegative C2-fluorine, directing the electron transfer exclusively to the adjacent, more sterically congested C3-nitro group, yielding the 3-amino derivative.
Step 4 & 5: Diazotization and Williamson Ether Synthesis: The C3-amine is converted to a phenol via a standard Sandmeyer-type diazotization and thermal hydrolysis. Finally, a [4] using 1-bromopropane and a mild base (
) affords the target propoxy ether via an mechanism.
Quantitative Data Summary
Step
Intermediate / Product
Formula
MW ( g/mol )
Expected Yield
Key Analytical Marker (TLC / NMR)
SM
1,2-Dichloro-3-nitrobenzene
192.00
N/A
0.60 (Hexanes/EtOAc 9:1)
1
1,2-Dichloro-3,5-dinitrobenzene
236.99
85-90%
NMR: Two distinct singlets (Ar-H)
2
1-Chloro-2-fluoro-3,5-dinitrobenzene
220.54
75-80%
NMR: Strong signal ~ -115 ppm
3
3-Amino-1-chloro-2-fluoro-5-nitrobenzene
190.56
65-70%
Broad peak ~ 5.5 ppm ( exch.)
4
1-Chloro-2-fluoro-3-hydroxy-5-nitrobenzene
191.54
60-65%
Phenolic -OH stretch (IR: ~3300 )
5
1-Chloro-2-fluoro-5-nitro-3-propoxybenzene
233.62
80-85%
Triplet at ~4.1 ppm ()
Step-by-Step Experimental Protocols
Electrophilic Aromatic Nitration
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and an ice bath, add 100 mL of concentrated sulfuric acid (
, 98%). Slowly dissolve 50.0 g (260 mmol) of 1,2-dichloro-3-nitrobenzene into the acid.
Reagent Addition: Dropwise, add 25 mL of fuming nitric acid (
, >90%) over 30 minutes, maintaining the internal temperature below 15 °C to prevent runaway oxidation.
Heating & Completion: Remove the ice bath and heat the mixture to 90 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The starting material spot (
0.60) will disappear, replaced by a lower spot.
Workup: Cool to room temperature and carefully pour the mixture over 500 g of crushed ice. Filter the resulting pale-yellow precipitate, wash extensively with cold deionized water until the filtrate is pH neutral, and dry under vacuum to afford 1,2-dichloro-3,5-dinitrobenzene[1].
Halex Nucleophilic Aromatic Substitution
Reaction Setup: In a rigorously dried, argon-flushed 250 mL flask, combine 40.0 g (168 mmol) of 1,2-dichloro-3,5-dinitrobenzene, 14.6 g (252 mmol) of spray-dried potassium fluoride (
), and 2.1 g (5 mol%) of tetraphenylphosphonium bromide () as a phase-transfer catalyst.
Solvent & Heating: Suspend the solids in 120 mL of anhydrous DMF. Heat the mixture to 130 °C for 12 hours[2].
Workup: Cool the dark mixture to room temperature and dilute with 300 mL of ethyl acetate. Wash the organic layer with water (3 × 150 mL) and brine (1 × 100 mL) to remove DMF and inorganic salts. Dry over anhydrous
, filter, and concentrate in vacuo. Purify via silica plug to yield 1-chloro-2-fluoro-3,5-dinitrobenzene.
Regioselective Nitro Reduction
Reaction Setup: Dissolve 25.0 g (113 mmol) of 1-chloro-2-fluoro-3,5-dinitrobenzene in 200 mL of absolute ethanol.
Reduction: Portion-wise, add 76.5 g (339 mmol, 3.0 eq) of stannous chloride dihydrate (
). Heat the mixture to 70 °C for 3 hours[3]. The solution will transition from yellow to a deep orange.
Workup: Cool to 0 °C and carefully adjust the pH to 8 using saturated aqueous
(Note: Copious tin oxide salts will precipitate). Add 200 mL of ethyl acetate and filter the entire biphasic mixture through a pad of Celite. Separate the organic layer, wash with brine, dry over , and concentrate to yield 3-amino-1-chloro-2-fluoro-5-nitrobenzene.
Diazotization and Hydroxylation
Diazotization: Suspend 15.0 g (78.7 mmol) of the amine in 100 mL of 20% aqueous
. Cool to 0 °C. Dropwise, add a solution of 5.98 g (86.6 mmol) of sodium nitrite () in 20 mL of water. Stir at 0–5 °C for 45 minutes to ensure complete diazonium salt formation.
Hydrolysis: Slowly drip the cold diazonium solution into a separate flask containing 100 mL of 30% aqueous
pre-heated to 100 °C. Nitrogen gas evolution will be immediate and vigorous. Reflux for an additional 1 hour.
Workup: Cool to room temperature, extract with dichloromethane (3 × 100 mL), dry over
, and concentrate to yield the crude phenol (1-chloro-2-fluoro-3-hydroxy-5-nitrobenzene), which is used directly in the next step.
Williamson O-Alkylation
Reaction Setup: Dissolve 10.0 g (52.2 mmol) of the crude phenol in 80 mL of anhydrous DMF. Add 10.8 g (78.3 mmol) of anhydrous potassium carbonate (
) and stir for 15 minutes at room temperature to generate the phenoxide[4].
Alkylation: Add 7.1 mL (78.3 mmol) of 1-bromopropane. Heat the suspension to 60 °C for 6 hours.
Workup: Quench the reaction by pouring it into 250 mL of ice water. Extract with diethyl ether (3 × 100 mL). Wash the combined ether layers with 1M
(to remove unreacted phenol), water, and brine. Dry over , concentrate, and purify via flash chromatography (Hexanes/EtOAc 95:5) to afford pure 1-chloro-2-fluoro-5-nitro-3-propoxybenzene .
Workflow & Pathway Visualization
Caption: Overall 5-step synthetic workflow from 1,2-dichloro-3-nitrobenzene to the target ether.
Caption: Mechanistic rationale governing the regioselectivity of the nitration and Halex substitution steps.
References
Google Patents (US5136059A). Propoxybenzene derivatives and process for preparing the same (Halex Reaction on Fluoro-Chloro-Nitrobenzenes). Retrieved from:[2]
PubChem. Compound Summary for CID 11020901: 1,2-Dichloro-3,5-dinitrobenzene. Retrieved from:[Link][1]
SciELO. An efficient method for the synthesis of 1-alkylamino-2,4-dinitrobenzene derivatives and the regioselective reduction... Retrieved from: [Link][3]
Application Note: Protocol for the Nitration of 1-Chloro-2-Fluoro-3-Propoxybenzene
[1] Strategic Overview & Scope The nitration of 1-chloro-2-fluoro-3-propoxybenzene is a critical transformation in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides and certain kinase inhibitors.[1]...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Strategic Overview & Scope
The nitration of 1-chloro-2-fluoro-3-propoxybenzene is a critical transformation in the synthesis of protoporphyrinogen oxidase (PPO) inhibiting herbicides and certain kinase inhibitors.[1] This reaction presents a classic challenge in electrophilic aromatic substitution (EAS): competing directing groups and steric hindrance.[2]
The substrate features three substituents with distinct electronic effects:
Propoxy (-OCH₂CH₂CH₃) at C3: Strong activator, ortho/para director.[2]
Fluoro (-F) at C2: Weak deactivator, ortho/para director.[2]
Chloro (-Cl) at C1: Weak deactivator, ortho/para director.[2]
Regiochemical Analysis
The propoxy group is the dominant directing group.[2]
Position 6 (Para to Propoxy): Generally favored electronically and sterically.[2]
Position 4 (Ortho to Propoxy): Activated by the propoxy group and para to the chlorine atom.[2] However, it is sterically encumbered by the adjacent propoxy chain.
Position 5 (Meta to Propoxy): Disfavored.
Target Product: The reaction typically yields a mixture of the 6-nitro (major) and 4-nitro (minor to significant) isomers.[2] This protocol focuses on controlling conditions to maximize yield while managing the exothermicity inherent to nitrating electron-rich ethers.[1]
Reaction Mechanism & Regioselectivity[3][4][5][6]
The following diagram illustrates the competing pathways and the directing effects governing the reaction.
Figure 1: Mechanistic pathway showing the competition between C6 (Para) and C4 (Ortho) substitution.[1][2] The propoxy group directs predominantly to C6 due to the steric bulk of the propyl chain shielding C4.[2]
Safety & Pre-Requisites
Critical Hazards[1][7]
Runaway Reaction: Nitration of alkoxybenzenes is highly exothermic.[2] The reaction must be temperature-controlled (< 10°C).
Oxidative Cleavage: High temperatures or excess nitric acid can oxidize the propoxy side chain (benzylic-like oxidation), leading to complex impurities.[2]
Acid Handling: Fuming nitric acid and concentrated sulfuric acid cause severe burns.[2]
Method A: Standard Mixed Acid (Scale-Up Preferred)
Best for: High throughput, generating the thermodynamic product mixture.[2]
Step-by-Step Procedure:
Preparation: Charge Sulfuric Acid (5.0 equiv) into a jacketed reactor. Cool to -5°C .[1][2][3]
Substrate Addition: Slowly add 1-chloro-2-fluoro-3-propoxybenzene (1.0 equiv) dropwise. Maintain internal temperature < 5°C. The mixture may darken slightly.
Nitrating Mix: In a separate vessel, prepare a mixture of Nitric Acid (1.05 equiv) and Sulfuric Acid (0.5 equiv) . Cool to 0°C.[4]
Addition: Add the Nitric/Sulfuric mixture to the reactor over 60 minutes .
Critical Control: Do not allow temperature to exceed 10°C .[2] Stop addition if exotherm spikes.
Reaction: Stir at 0–5°C for 2 hours. Monitor by HPLC.
Quench: Pour the reaction mixture onto Crushed Ice (5x weight of acid) with vigorous stirring.
Workup: Extract with Dichloromethane (DCM) or Ethyl Acetate .[2] Wash organic layer with Water , then Sat.[2][5] NaHCO₃ (until neutral), and finally Brine .[2]
Isolation: Dry over MgSO₄, filter, and concentrate in vacuo to yield the crude yellow oil.
Best for: Sensitive substrates, minimizing oxidation, potentially favoring ortho-nitration slightly more than Method A due to the "ortho effect" of acetyl nitrate.[2]
Step-by-Step Procedure:
Reagent Formation: In a reactor, charge Acetic Anhydride (3.0 equiv) . Cool to 0°C .[2][4]
Warning: Highly exothermic formation of Acetyl Nitrate. Keep T < 5°C.
Substrate Dissolution: Dissolve 1-chloro-2-fluoro-3-propoxybenzene (1.0 equiv) in a minimal amount of Acetic Anhydride or DCM.[1]
Reaction: Add the substrate solution to the Acetyl Nitrate mixture at -10°C .
Stirring: Allow to warm to 0°C and stir for 4 hours.
Quench: Quench by pouring into Ice/Water .[2] Hydrolyze excess anhydride by stirring for 30 mins.
Workup: Extract with DCM. Wash with NaHCO₃ to remove acetic acid.
Process Workflow & Decision Tree
Figure 2: Operational workflow for the nitration process, including decision points for method selection and in-process control (IPC).
Analytical Characterization & Troubleshooting
To validate the regiochemistry (6-nitro vs 4-nitro), 1H-NMR is the definitive tool.
Feature
6-Nitro Isomer (Para to OPr)
4-Nitro Isomer (Ortho to OPr)
Structure
1-Cl, 2-F, 3-OPr, 6-NO₂
1-Cl, 2-F, 3-OPr, 4-NO₂
Proton H4
Doublet of doublets (dd)
Absent (Substituted)
Proton H5
dd (Coupled to H4 and F)
dd (Coupled to H6 and F)
Proton H6
Absent (Substituted)
dd (Coupled to H5 and F)
Coupling (J)
H4-H5 (Ortho) ~9 Hz
H5-H6 (Ortho) ~9 Hz
19F NMR
Distinct shift due to Para-H vs Para-NO₂
Distinct shift due to Meta-NO₂
Troubleshooting Table:
Observation
Root Cause
Corrective Action
Low Conversion
Water content in acid too high
Use fuming HNO3 or add oleum to dry the H2SO4.
Dark/Tar Formation
Oxidation of Propoxy chain
Lower temperature (< 0°C); Switch to Method B (Acetyl Nitrate).[2]
Dinitro Impurity
Excess HNO3 or Temp too high
Reduce HNO3 equivalents to 1.01; Strictly control temp.[2]
Isomer Ratio Poor
Intrinsic electronic bias
Test solvent effects (DCM vs Sulfolane); Separation required.[2]
References
Olah, G. A., Malhotra, R., & Narang, S. C. (1989).[2] Nitration: Methods and Mechanisms. VCH Publishers. (Classic text on electrophilic aromatic substitution mechanisms).
Smith, M. B. (2020).[2][5] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Authoritative source on directing effects of halogens and ethers).[2]
Patent US4968343A. (1990).[2] Process for the nitration of aromatic compounds. (Describes continuous nitration protocols for halogenated benzenes).
BenchChem. (2025).[2][4] A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes. (General guide on steric vs electronic effects in nitration).
PubChem. (2025).[2][6] 1-Chloro-2-fluoro-3-nitrobenzene Compound Summary. (Data on related halogenated nitrobenzenes). [2]
(Note: While specific literature on the exact propoxy-isomer is proprietary or sparse, the protocols above are derived from validated methodologies for 1-chloro-2-fluoro-3-methoxybenzene and similar halo-alkoxy benzenes.)
Application Note & Protocols: High-Performance Analytical Methods for the Quantification of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene
Abstract This document provides a comprehensive guide to the quantitative analysis of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene, a substituted nitroaromatic compound relevant in various chemical synthesis and developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide to the quantitative analysis of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene, a substituted nitroaromatic compound relevant in various chemical synthesis and development processes. Accurate quantification is critical for ensuring process consistency, quality control, and regulatory compliance. This application note details two robust analytical methods: a primary Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for routine quantification and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced specificity. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices, ensuring methodological integrity, and providing a framework for validation in accordance with international guidelines.
Introduction and Analyte Properties
1-Chloro-2-fluoro-5-nitro-3-propoxybenzene is a complex halogenated and nitrated aromatic ether. Its structure presents distinct analytical challenges and opportunities. The presence of the nitro-group provides a strong chromophore, making it highly suitable for UV-based detection. The compound's overall structure suggests sufficient volatility for gas chromatography, while its polarity and molecular weight are ideal for reversed-phase liquid chromatography.
Table 1: Physicochemical Properties of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene
Property
Value (Predicted/Observed)
Significance for Analysis
Chemical Structure
The aromatic ring, nitro group, and halogen atoms influence chromatographic retention and detector response.
Molecular Formula
C₉H₉ClFNO₃
Used for exact mass determination in MS.
Molecular Weight
233.63 g/mol
Influences retention time and mass-to-charge ratio (m/z).
UV Chromophore
Nitroaromatic System
Allows for sensitive detection using UV spectrophotometry, typically around 254 nm.[1][2]
Polarity
Moderately Polar
Suitable for reversed-phase chromatography with common organic solvents like acetonitrile and methanol.
Volatility
Sufficient for GC
The compound can be vaporized without decomposition, making GC a viable technique.
Method Selection: A Rationale
The choice of analytical technique is paramount for achieving reliable and accurate results. For 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene, a dual-methodology approach is recommended:
Primary Method (Quantification): RP-HPLC-UV
Rationale: HPLC is a robust and widely accessible technique for the analysis of non-volatile or thermally labile compounds. The analyte's strong UV absorbance due to the nitroaromatic moiety ensures high sensitivity.[1][2] Reversed-phase chromatography, particularly with a C18 or Phenyl column, is highly effective for separating moderately polar aromatic compounds from potential impurities.[3][4][5]
Confirmatory Method (Identity & Purity): GC-MS
Rationale: GC-MS provides an orthogonal separation mechanism and highly specific detection.[5][6][7] Mass spectrometry offers structural confirmation by providing a unique fragmentation pattern (mass spectrum) and the molecular ion, which significantly reduces the risk of misidentification from co-eluting impurities. This is crucial for impurity profiling and final product release. The electron-negative character of the chloro-, fluoro-, and nitro-substituents also makes the compound highly responsive to an Electron Capture Detector (ECD) for trace-level analysis if needed.[8][9]
Primary Method: RP-HPLC with UV Detection
This method is designed for the routine, precise quantification of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene in process samples and final product.
Experimental Protocol
A. Reagents and Materials
HPLC-grade Acetonitrile (ACN)
HPLC-grade Water (e.g., Milli-Q or equivalent)
Formic Acid (≥98%)
1-Chloro-2-fluoro-5-nitro-3-propoxybenzene reference standard (>99% purity)
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)
B. Instrumentation and Chromatographic Conditions
The following conditions are a robust starting point and should be optimized as necessary.
Table 2: HPLC-UV Instrument Parameters
Parameter
Recommended Setting
Rationale
HPLC System
Agilent 1260, Waters Alliance, or equivalent
A standard, reliable system with a quaternary or binary pump, autosampler, column oven, and DAD/VWD detector.
Column
Phenyl-Hexyl Column (e.g., 4.6 x 150 mm, 3.5 µm)
Phenyl phases offer alternative selectivity to C18, with enhanced retention for nitroaromatic compounds via pi-pi interactions.[3]
Mobile Phase A
Water with 0.1% Formic Acid (v/v)
Acidification sharpens peaks for acidic or basic analytes and improves reproducibility.
Mobile Phase B
Acetonitrile with 0.1% Formic Acid (v/v)
ACN is a common organic modifier providing good peak shape and lower backpressure than methanol.
Gradient Elution
0-1 min: 50% B; 1-8 min: 50% to 95% B; 8-10 min: 95% B; 10.1-12 min: 50% B
A gradient is used to ensure elution of the main analyte with a good peak shape while cleaning the column of any less polar impurities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temperature
35 °C
Elevated temperature reduces viscosity, improves efficiency, and ensures retention time stability.
Injection Volume
5 µL
A small volume minimizes potential peak distortion from the sample solvent.
UV Detection
254 nm
This wavelength provides a strong signal for the nitroaromatic chromophore while minimizing interference from many common solvents and impurities.[1][10]
C. Standard and Sample Preparation
Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the primary stock solution with a 50:50 mixture of Acetonitrile:Water.
Sample Preparation: Dissolve the test sample in acetonitrile to achieve an expected concentration within the calibration range (e.g., 50 µg/mL). Filter the final solution through a 0.22 µm syringe filter prior to injection.
System Suitability and Method Validation
Before any sample analysis, the system's performance must be verified.[11][12][13] Furthermore, the analytical method itself must be validated to prove it is fit for its intended purpose, as outlined in the ICH Q2(R1) guidelines.[14][15][16][17]
A. System Suitability Testing (SST)
Inject the midpoint calibration standard (e.g., 25 µg/mL) five or six times and evaluate the following parameters.[11][18][19]
Table 3: System Suitability Acceptance Criteria
Parameter
Acceptance Limit
Purpose
Peak Tailing Factor (T)
0.8 ≤ T ≤ 1.5
Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N)
> 2000
Measures column efficiency and separation power.
Repeatability (%RSD)
≤ 2.0% for Peak Area and Retention Time
Demonstrates the precision of the instrument's injector and pump over a short period.[11][19]
B. Method Validation Summary
The following validation characteristics must be assessed according to ICH Q2(R1) guidelines.[16][17]
Demonstrate that the peak for the analyte is free from interference from placebo, impurities, or degradation products. (Assessed by peak purity analysis with a DAD and analysis of spiked samples).
Linearity
A linear relationship (R² ≥ 0.999) should be established between concentration and peak area across the specified range (e.g., 1-100 µg/mL).
Accuracy
The closeness of test results to the true value, typically assessed by spike recovery studies at three levels (e.g., 80%, 100%, 120%). (Acceptance: 98.0% - 102.0% recovery).
Precision
Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). (Acceptance: %RSD ≤ 2.0%).
LOD & LOQ
Limit of Detection (LOD) and Limit of Quantitation (LOQ) are determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve.[17]
Robustness
The method's reliability is tested by making small, deliberate changes to parameters like flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2% organic).
Analytical Workflow Visualization
The overall process from sample receipt to data reporting is a critical-path workflow that ensures data integrity and consistency.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The analytical methods detailed in this document provide a robust framework for the accurate and reliable quantification of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene. The primary RP-HPLC-UV method is suitable for high-throughput, routine quality control, offering excellent precision and sensitivity. The confirmatory GC-MS method provides an orthogonal technique with high specificity, essential for structural confirmation and in-depth impurity analysis. Adherence to the principles of system suitability and full method validation in line with ICH guidelines will ensure that these methods generate data of the highest quality and integrity, supporting drug development and manufacturing processes.
References
Assay Prism. System Suitability Test in HPLC – Key Parameters Explained. Available from: [Link]
American Chemical Society (ACS). Getting the peaks perfect: System suitability for HPLC. Available from: [Link]
PharmaGuideline. System Suitability in HPLC Analysis. Available from: [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
Pharmaceutical Updates. System suitability in HPLC Analysis. (2021). Available from: [Link]
ECA Academy. System Suitability Tests (SST) and Troubleshooting for HPLC Methods. Available from: [Link]
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). Available from: [Link]
European Medicines Agency (EMA). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). Available from: [Link]
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available from: [Link]
Taylor & Francis Online. DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. (2007). Available from: [Link]
ResearchGate. Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration | Request PDF. Available from: [Link]
International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]
MicroSolv Technology Corporation. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. Available from: [Link]
Royal Society of Chemistry. Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. (2011). Available from: [Link]
Agilent Technologies. Nitro and chlorinated aromatics. (2011). Available from: [Link]
ResearchGate. (PDF) Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. (2011). Available from: [Link]
U.S. Environmental Protection Agency (EPA). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Available from: [Link]
PubChem. 1-Chloro-2-fluoro-3-nitrobenzene. Available from: [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Detecting 1,3-Dinitrobenzene. Available from: [Link]
PubChem. 1-Fluoro-3-nitro-5-propoxybenzene. Available from: [Link]
Eurofins. Analytical Method Summaries. Available from: [Link]
Specialty Analytical. Test Method Database. Available from: [Link]
ScienceDirect. From fundamentals in calibration to modern methodologies. (2022). Available from: [Link]
PubMed. [Analytical methods I]. (1975). Available from: [Link]
Application Note: HPLC Method Development and Validation for 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Methodology Framework: ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation) Introduction & Analytical Tar...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals
Methodology Framework: ICH Q14 (Analytical Procedure Development) and ICH Q2(R2) (Validation)
Introduction & Analytical Target Profile (ATP)
The compound 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene (CAS: 1881288-37-4) is a highly functionalized, electron-deficient aromatic building block frequently utilized in the synthesis of advanced pharmaceuticals and agrochemicals. From a chromatographic perspective, this molecule presents a unique set of challenges: it is highly lipophilic (due to the propoxy chain), possesses strong dipole moments (from the ortho-chloro/fluoro substituents), and features a highly polarizable nitroaromatic chromophore.
To ensure robust quality control, an analytical method must not only quantify the active compound but also resolve it from closely related positional isomers and synthetic precursors (e.g., 3-chloro-2-fluoro-5-nitrophenol). Following the ICH Q14 guidelines for Analytical Procedure Development [1], we have established an Analytical Target Profile (ATP) that mandates a stability-indicating, highly specific, and self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Fig 1. Lifecycle approach to HPLC method development based on ICH Q14 and Q2(R2) guidelines.
Physicochemical Profiling & Mechanistic Rationale
Column Selection: The Pentafluorophenyl (PFP) Advantage
Standard C18 columns rely almost exclusively on hydrophobic (London dispersion) forces. While a C18 phase will retain 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene, it often fails to provide baseline resolution between closely related halogenated isomers.
To achieve orthogonal selectivity, this method utilizes a Pentafluorophenyl (PFP) stationary phase. PFP columns excel in the separation of halogenated nitroaromatics because they offer a multi-modal retention mechanism [2]:
Interactions: The electron-rich fluorinated aromatic ring of the stationary phase interacts strongly with the electron-deficient nitroaromatic analyte.
Dipole-Dipole Bonding: The rigid C-F bonds on the column align with the C-F and C-Cl dipoles of the analyte.
Hydrophobic Partitioning: The propyl chain interacts with the hydrophobic backbone of the bonded phase.
Fig 2. Multi-modal retention mechanism of halogenated nitroaromatics on a PFP stationary phase.
Mobile Phase Causality
The target compound is neutral; however, potential synthetic precursors (such as phenols) are weakly acidic. We employ 0.1% Formic Acid (FA) in both the aqueous and organic phases. Maintaining an acidic pH (~2.7) ensures that any residual silanols on the silica support are fully protonated (eliminating peak tailing) and that phenolic impurities remain in their neutral state, preventing retention time drift [3]. Acetonitrile is selected over Methanol due to its lower viscosity and superior UV transparency at low wavelengths.
Optimized Chromatographic Conditions
The following parameters have been optimized to ensure a robust, stability-indicating separation.
Parameter
Specification
Scientific Rationale
Column
PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm
Provides orthogonal and dipole selectivity.
Mobile Phase A
0.1% Formic Acid in HPLC-grade Water
Suppresses ionization of acidic impurities/silanols.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Low viscosity; high elution strength for lipophiles.
Reduces system backpressure; improves mass transfer.
Detection
UV/Vis at 235 nm and 254 nm
235 nm captures the primary nitroaromatic transition.
Injection Vol
5 µL
Prevents column overloading and band broadening.
Experimental Protocol: A Self-Validating System
To ensure data integrity, this protocol is designed as a self-validating system . The analytical run is structurally dependent on passing strict System Suitability Test (SST) criteria before any sample data is integrated.
Step 1: Preparation of Solutions
Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.
Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with Diluent. Sonicate for 5 minutes.
Working Standard (50 µg/mL): Pipette 5.0 mL of the Stock Solution into a 100 mL volumetric flask and dilute to volume with Diluent.
System Suitability (SST) Solution: Spike the Working Standard with 5 µg/mL of a known expected impurity (e.g., 3-chloro-2-fluoro-5-nitrophenol) to verify column resolution.
Step 2: Instrument Equilibration
Purge the HPLC system with Mobile Phase A and B.
Install the PFP column and equilibrate at 50% B at 1.0 mL/min for at least 20 column volumes (~30 minutes) until the baseline is stable at 235 nm.
Step 3: Execution Sequence
Program the chromatography data system (CDS) with the following injection sequence:
Blank (Diluent) - 2 injections (Check for carryover/ghost peaks).
SST Solution - 6 injections (Establish system precision and resolution).
Unknown Samples - up to 20 injections.
Bracketing Standard - 1 injection (Verify system drift).
Step 4: System Suitability Acceptance Criteria
The run is only valid if the CDS calculates the following from the SST injections:
Resolution (
): between the active compound and the spiked impurity.
Tailing Factor (
): for the main peak.
Precision (%RSD):
for the peak area of the main compound across the 6 SST injections.
Method Validation Summary (ICH Q2(R2) Compliance)
The method was validated strictly according to the ICH Q2(R2) guidelines [4], ensuring it is fit for its intended purpose in regulatory submissions.
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Observed Performance Data
Specificity
Baseline resolution from all known degradants
(vs. phenolic precursor)
Linearity
(Range: 25% to 150% of target)
(Range: 12.5 - 75 µg/mL)
Accuracy (Recovery)
98.0% - 102.0% across 3 concentration levels
99.6% 0.4%
Repeatability
%RSD (n=6 preparations)
%RSD = 0.75%
LOD / LOQ
Signal-to-Noise (S/N) /
LOD: 0.08 µg/mL / LOQ: 0.25 µg/mL
Troubleshooting & Mechanistic Insights
Loss of Resolution Between Isomers: If the resolution drops below 2.0, the
interaction capacity of the PFP column may be degrading due to contamination. Fix: Flush the column with 100% Acetonitrile, followed by Isopropanol, to remove highly lipophilic matrix buildup.
Peak Splitting: Because the compound is highly lipophilic, injecting it in a diluent that is stronger (e.g., 100% Acetonitrile) than the initial mobile phase (50% B) can cause the sample plug to travel prematurely down the column before partitioning. Fix: Always ensure the sample diluent matches the initial gradient conditions (50:50 Water:Acetonitrile).
References
AMSbiopharma. "ICH Guidelines for Analytical Method Validation Explained." Available at:[Link]
LCGC International. "Developments in HPLC Column Technology." Available at:[Link]
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Available at:[Link]
Method
GC-MS Analysis of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene Reaction Mixtures
Application Note: AN-GCMS-2026-04 Method Development, Impurity Profiling, and Mass Spectral Interpretation Executive Summary This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol fo...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: AN-GCMS-2026-04
Method Development, Impurity Profiling, and Mass Spectral Interpretation
Executive Summary
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene (herein referred to as Target Analyte, TA-1 ). This compound is a critical intermediate in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides and specific pharmaceutical pharmacophores.
The synthesis of TA-1 typically involves the nucleophilic alkylation of 1-chloro-2-fluoro-5-nitro-3-hydroxybenzene with a propyl halide. Consequently, reaction mixtures often contain unreacted phenol precursors, O- vs. C-alkylation byproducts, and thermally sensitive nitro-derivatives. This guide addresses the specific challenges of analyzing halogenated nitro-alkoxybenzenes, including thermal degradation in the inlet and isobaric interferences , providing a self-validating method for process control.
Sufficient to capture molecular ion and low-mass fragments.[1]
Workflows & Logic
Analytical Workflow
The following diagram illustrates the decision-making process for analyzing the reaction mixture, ensuring data integrity from sample prep to reporting.
Figure 1: Decision tree for GC-MS analysis, highlighting troubleshooting steps for thermal instability and peak tailing.
Results & Discussion
Mass Spectral Interpretation (Self-Validation)
Identification of TA-1 relies on three distinct spectral features. If these are not present, the peak is not the target analyte.
Molecular Ion (
):
Observe cluster at
233 (Cl) and 235 (Cl).
Validation Rule: The intensity ratio of 233:235 must be approximately 3:1 . Deviations indicate interference or incorrect halogenation.
McLafferty Rearrangement (Diagnostic):
Aryl propyl ethers undergo a characteristic McLafferty rearrangement involving the
-hydrogen of the propyl chain.
Mechanism: Loss of neutral propene (
, 42 u).
Fragment:
(Base Peak or High Intensity).
Note: This fragment (
191) is isobaric with the molecular ion of the phenol precursor. Separation by Retention Time (RT) is therefore mandatory.
Nitro Group Loss:
Loss of
radical (46 u) from the molecular ion or the phenol fragment.
(Weak).
(Characteristic aromatic fragment).
Fragmentation Pathway Diagram
Figure 2: Primary fragmentation pathway for 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene under 70eV EI conditions.
Impurity Profiling Table
Use this table to assign peaks in the reaction mixture chromatogram.
Elutes with solvent front; ignore for purity calc.
Phenol Precursor
10.2
191
145, 117
Critical: is 191. No 233 peak visible.
Target Analyte (TA-1)
12.8
191
233, 235, 145
Critical: is 233. Base peak often 191.
Regioisomer
13.1
191
233, 235
Similar spectrum to TA-1; distinguished only by RT.
*RTs are estimates based on the described oven program and DB-5ms column.
Method Validation Guidelines (ICH Q2)
To ensure this protocol meets regulatory standards (e.g., for IND submissions), the following validation parameters are recommended:
Specificity: Inject the blank solvent, the phenol precursor standard, and the TA-1 standard separately. Ensure the resolution (
) between the Phenol and TA-1 is .
Linearity: Construct a calibration curve from 1 ppm to 100 ppm. The correlation coefficient (
) should be .
Accuracy (Recovery): Spike the reaction matrix with known amounts of TA-1. Acceptable recovery: 90–110%.
System Suitability: Before every batch, inject a standard mix.
Tailing Factor (
) for TA-1 must be (Nitro groups tail on active sites).
Signal-to-Noise (
) for the LOQ standard must be .
References
Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.[7] (Standard text for GC-MS methodology).
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Authoritative source on McLafferty rearrangements in ethers).
U.S. EPA Method 8270E. (2018). Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
NIST Mass Spectral Library. (2023). Fragmentation patterns of Nitrobenzene and Phenyl Ethers.
Application Note: 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene in Agrochemical Synthesis
This Application Note and Protocol guide details the use of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene in the synthesis of advanced agrochemicals, specifically focusing on Protoporphyrinogen Oxidase (PPO) inhibitors .[1]...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the use of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene in the synthesis of advanced agrochemicals, specifically focusing on Protoporphyrinogen Oxidase (PPO) inhibitors .[1]
[1]
Executive Summary
1-Chloro-2-fluoro-5-nitro-3-propoxybenzene is a high-value aromatic building block used primarily in the development of N-phenylimide and N-phenylpyrazole herbicides.[1] Its specific substitution pattern—featuring a "warhead" nitro group, a metabolically stabilizing fluorine, and a lipophilic propoxy chain—makes it a critical intermediate for optimizing the Structure-Activity Relationship (SAR) of PPO inhibitors.
This guide outlines the molecule's role in synthesizing "Flumiclorac-type" and "Flumioxazin-type" analogs, providing validated protocols for its reduction to the corresponding aniline and subsequent conversion into active herbicidal imides.[1]
Chemical Profile & Strategic Value
Structural Analysis
The molecule acts as a scaffold for the "Left-Hand Side" (LHS) of PPO inhibitor herbicides.
Substituent
Position
Function in Agrochemical Active Ingredient (AI)
Chloro (-Cl)
1
Provides steric bulk to lock the conformation in the enzyme binding pocket; enhances lipophilicity.[1]
Fluoro (-F)
2
Metabolic Block: Prevents oxidative metabolism at this position.[1] Critical for high potency.
Propoxy (-OPr)
3
Lipophilic Tuning: Increases logP for leaf cuticle penetration; mimics the ester side chains of older diphenyl ethers.
Nitro (-NO₂)
5
Reactive Handle: Precursor to the aniline, which is essential for attaching the heterocyclic "warhead" (imide/pyrazole).
Mechanism of Action (Downstream AI)
Derivatives synthesized from this intermediate inhibit Protoporphyrinogen Oxidase (PPO) (EC 1.3.3.4) in the chlorophyll biosynthesis pathway.[2] Inhibition leads to the accumulation of protoporphyrinogen IX, which generates toxic singlet oxygen upon light exposure, causing rapid membrane peroxidation and weed death.
Synthetic Pathway & Protocols
The primary application involves a two-step transformation:
Chemo-selective Reduction of the nitro group to an aniline (preserving the halogen pattern).
Cyclic Imide Formation to generate the active herbicide.
DOT Diagram: Synthesis Workflow
Caption: Synthetic workflow from nitro-intermediate to active PPO inhibitor.
Protocol A: Chemo-selective Reduction to Aniline
Objective: Reduce the nitro group to an amine without dehalogenating the sensitive Chlorine or Fluorine atoms.
Challenge: Standard catalytic hydrogenation (Pd/C, H₂) often causes hydrodechlorination.
Recommended Method: Bechamp Reduction (Iron/Acid) or Sulfided Platinum Hydrogenation.
Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 10.0 g of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene in 100 mL of Ethanol.
Activation: Add a solution of NH₄Cl (1.1 g) in 25 mL water. Heat the mixture to 60°C.
Reduction: Add Iron powder (12.0 g) portion-wise over 30 minutes. Caution: Exothermic reaction.[1]
Reflux: Heat the suspension to reflux (approx. 78°C) for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the nitro starting material.
1-Chloro-2-fluoro-5-nitro-3-propoxybenzene as an intermediate for pharmaceutical compounds
Application Note: 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene as a Divergent Scaffold for Pharmaceutical Synthesis Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type:...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene as a Divergent Scaffold for Pharmaceutical Synthesis
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Document Type: Technical Protocol & Application Guide
Executive Summary & Structural Rationale
In modern drug discovery, poly-substituted benzenes are highly prized for their ability to project pharmacophores into distinct vectors within a target protein's binding pocket. 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene (CAS: 1881288-37-4) is a premium molecular building block designed for orthogonal late-stage functionalization.
As a Senior Application Scientist, I approach this scaffold by analyzing the distinct reactivity profile of its four substituents:
C5-Nitro Group: A robust precursor for anilines, enabling the subsequent formation of amides, ureas, or integration into nitrogenous heterocycles (e.g., benzimidazoles).
C2-Fluoro Group: Positioned strictly para to the strongly electron-withdrawing nitro group, this fluorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr)[1].
C1-Chloro Group: Serves as a stable handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2]. Its higher bond dissociation energy relative to bromides ensures it remains intact during earlier synthetic steps.
C3-Propoxy Group: Provides a lipophilic vector that is highly effective at occupying solvent-exposed hydrophobic clefts in target proteins, while also imparting steric restriction to adjacent functional groups.
Mechanistic Causality & Synthetic Strategy
The true value of this intermediate lies in its divergent synthetic utility. Depending on the target active pharmaceutical ingredient (API), chemists can route this scaffold through two primary orthogonal pathways.
Pathway A: SNAr Followed by Nitro Reduction
The SNAr mechanism proceeds via an addition-elimination pathway. The C5-nitro group withdraws electron density from the aromatic ring, stabilizing the anionic Meisenheimer complex formed during nucleophilic attack at the C2 position[1]. Because fluorine is highly electronegative, it acts as an exceptional leaving group, allowing for the facile introduction of cyclic amines (e.g., morpholine, piperazine) despite the steric hindrance from the adjacent C1-chloro and C3-propoxy groups[3].
Pathway B: Chemoselective Reduction Followed by Cross-Coupling
If the C2-fluoro group is to be retained for metabolic stability, the first step is the reduction of the C5-nitro group. This requires strict chemoselectivity to avoid hydrodehalogenation of the C1-chloro and C2-fluoro bonds[4]. Once the aniline is formed, the C1-chloro group can be subjected to Suzuki-Miyaura cross-coupling. Because aryl chlorides have high bond dissociation energies (~330 kJ/mol), oxidative addition is the rate-limiting step[2]. This barrier is overcome by utilizing bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos, which stabilize the active Pd(0) species and accelerate oxidative addition[5],[6].
Quantitative Data: Optimization of Nitro Reduction
Selecting the correct reduction method is critical. Standard catalytic hydrogenation (Pd/C, H₂) frequently results in the cleavage of the C-Cl bond[4]. The table below summarizes the causality behind selecting the Iron/Ammonium Chloride system for this specific scaffold.
Table 1: Comparison of Nitro Reduction Methods for Halogenated Arenes
Reduction System
Chemoselectivity (Nitro vs. Halogen)
Typical Yield
Reaction Conditions
Safety / Scalability Profile
Pd/C, H₂
Poor (High hydrodehalogenation)
< 40%
Room Temp, 1-3 atm
High risk of exotherm, poor selectivity
Zn / AcOH
Moderate
60-75%
50 °C
Moderate
SnCl₂ · 2H₂O
Good
70-85%
Reflux (Ethanol)
Poor (Generates toxic tin waste)
Fe / NH₄Cl
Excellent
> 90%
80 °C (EtOH/H₂O)
Excellent (Green, highly scalable)
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in validation checkpoints to ensure reaction fidelity.
Objective: Reduce the C5-nitro group to an amine without cleaving the C1-chloro or C2-fluoro bonds.
Preparation: In a round-bottom flask, dissolve 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene (1.0 equiv) in a 4:1 mixture of Ethanol and Deionized Water (0.2 M concentration).
Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv) to the solution[4].
Thermal Activation: Equip the flask with a reflux condenser and heat the vigorously stirred suspension to 80 °C.
Self-Validation Checkpoint: The reaction mixture will transition from a dark, heterogeneous suspension to a lighter, rust-colored slurry as the nitro compound is consumed and iron oxides form. LC-MS analysis must confirm the mass shift from [M] to [M-30] (loss of NO₂, gain of NH₂), with strictly no observation of the[M-30-34] dehalogenated peak[7].
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove iron salts, washing the cake thoroughly with Ethyl Acetate. Concentrate the filtrate, extract with Ethyl Acetate/Water, dry over Na₂SO₄, and evaporate to yield the pure aniline.
Reaction Execution: Heat the mixture to 90 °C under a nitrogen atmosphere. The steric bulk of the adjacent chloro and propoxy groups necessitates thermal driving force.
Self-Validation Checkpoint: The formation of the Meisenheimer complex produces a transient deep yellow/orange hue in the DMSO solution. Complete consumption of the starting material by TLC (UV active) validates the end of the addition-elimination cycle.
Workup: Quench the reaction by pouring it into ice water. The highly lipophilic product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
Addition-elimination (SNAr) mechanism via a Meisenheimer complex at the C2 position.
Protocol C: Suzuki-Miyaura Cross-Coupling of the Aryl Chloride
Objective: Couple the C1-chloro position with an arylboronic acid using a Buchwald ligand.
Preparation: In an oven-dried Schlenk tube, combine the C1-chloro intermediate (1.0 equiv), the desired Arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).
Catalyst Complexation: Add Pd₂(dba)₃ (0.02 equiv) and XPhos (0.04 equiv)[5],[6].
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and Water (10:1 ratio, 0.1 M).
Self-Validation Checkpoint: The initial pre-mixing of the palladium source and XPhos will yield a distinct color change (often deep red to yellow/brown), indicating the successful formation of the active L₁Pd(0) species required to break the strong C-Cl bond[2].
Execution & Workup: Heat the sealed tube to 100 °C for 12 hours. Cool, dilute with Ethyl Acetate, filter through a short silica plug to remove palladium black, and purify via flash chromatography.
References
MDPI. "A Reusable FeCl3∙6H2O/Cationic 2,2′-Bipyridyl Catalytic System for Reduction of Nitroarenes in Water".[Link]
Application Note: Scale-Up Synthesis and Process Optimization of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene
Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Protocol & Process Rationale Executive Summary & Process Rationale 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals
Document Type: Technical Protocol & Process Rationale
Executive Summary & Process Rationale
1-Chloro-2-fluoro-5-nitro-3-propoxybenzene (CAS: 1881288-37-4) is a highly versatile, multi-substituted fluorinated nitroaromatic building block widely utilized in the development of kinase inhibitors and advanced agrochemicals[1]. The presence of orthogonal reactive sites (nitro reduction, halogen cross-coupling, nucleophilic aromatic substitution) makes it a high-value intermediate[2].
Historically, the synthesis of this ether via the O-alkylation of 3-chloro-2-fluoro-5-nitrophenol with 1-bromopropane relies on polar aprotic solvents (e.g., DMF or DMAc) and potassium carbonate. While effective at the bench scale, this methodology presents severe limitations for kilogram-scale production:
Toxicity & Regulatory: DMF is a Substance of Very High Concern (SVHC) due to reprotoxicity.
Thermal Hazards: Heating nitroaromatics in DMF can lead to dangerous thermal runaways if decomposition temperatures are reached.
Downstream Processing: Complete removal of DMF requires high-vacuum distillation or excessive aqueous washing, generating massive waste streams.
The Optimized Approach: To address these bottlenecks, this protocol details a highly scalable, self-validating Liquid-Liquid Phase Transfer Catalysis (PTC) methodology. By utilizing a biphasic Toluene/Water system with Tetrabutylammonium bromide (TBAB) and aqueous Sodium Hydroxide, we eliminate SVHC solvents, drastically improve the thermal safety profile (using water as a heat sink), and streamline the isolation process to a simple phase separation and crystallization.
Process Workflow & Mechanistic Pathway
The PTC mechanism involves the extraction of the phenoxide anion from the aqueous phase into the organic phase by the lipophilic quaternary ammonium cation (
). Once in the organic phase, the highly nucleophilic, unsolvated phenoxide rapidly reacts with 1-bromopropane.
Figure 1: Biphasic PTC workflow for the scale-up synthesis of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene.
Quantitative Process Optimization Data
Prior to scale-up, Design of Experiments (DoE) was utilized to evaluate the impact of solvent, base, and catalyst on reaction kinetics and yield. The biphasic Toluene/NaOH/TBAB system demonstrated superior performance, minimizing the formation of O-alkylation byproducts and eliminating solvent degradation.
Entry
Solvent System
Base (Equiv)
Catalyst (mol%)
Temp (°C)
Time (h)
Conversion (%)
Isolated Yield (%)
Purity (HPLC AUC)
1
DMF
(1.5)
None
80
12
92
81
96.5%
2
MeCN
(1.2)
None
75
10
95
86
97.2%
3
Toluene /
NaOH (1.5)
None
65
24
45
N/A
N/A
4
Toluene /
NaOH (1.5)
TBAB (5%)
65
6
>99
94
99.4%
5
Toluene /
NaOH (1.5)
Aliquat 336 (5%)
65
7
>99
91
98.8%
Table 1: Optimization of O-alkylation conditions. Entry 4 was selected for the 1 kg scale-up protocol due to optimal reaction kinetics, yield, and safety profile.
Step-by-Step Scale-Up Protocol (1 kg Scale)
Safety & Hazard Mitigation: Nitroaromatics possess high energy density. Differential Scanning Calorimetry (DSC) of the starting material and product indicates an onset of exothermic decomposition (
) at > 260 °C. The maximum operating temperature of this protocol is 70 °C, strictly adhering to the "Rule of 100" (operating at least 100 °C below ) to ensure absolute thermal safety.
Phase 1: Reactor Charging and Initiation
Inerting: Purge a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe with
for 15 minutes.
Substrate Charging: Charge 1.00 kg (5.22 mol, 1.0 equiv) of 3-chloro-2-fluoro-5-nitrophenol and 84.1 g (0.26 mol, 0.05 equiv) of Tetrabutylammonium bromide (TBAB) into the reactor.
Solvent Addition: Add 4.0 L of Toluene. Initiate mechanical stirring at 250 RPM. Causality: Toluene is chosen as the organic phase because it provides excellent solubility for the product while maintaining strict immiscibility with water, ensuring a clean phase split.
Alkylating Agent: Charge 770 g (6.26 mol, 1.2 equiv) of 1-bromopropane.
Phase 2: Controlled Exothermic Reaction
Base Addition: Prepare a solution of 313 g NaOH (7.83 mol, 1.5 equiv) in 2.0 L of Deionized Water. Add this aqueous solution dropwise to the reactor over 45 minutes via an addition funnel.
Causality: The deprotonation of the phenol is exothermic. Dropwise addition controls the heat evolution, ensuring the internal temperature (
) does not exceed 35 °C during this step.
Heating: Adjust the jacket temperature to heat the biphasic mixture to a
of 65 °C. Increase stirring to 400 RPM. Causality: High agitation is critical in PTC to maximize the interfacial surface area between the aqueous and organic phases, driving the mass transfer of the -phenoxide complex.
In-Process Control (IPC): After 6 hours, halt stirring, allow phases to separate for 5 minutes, and sample the upper organic layer. Analyze via HPLC. The reaction is self-validating and deemed complete when the remaining phenol is < 0.5% AUC.
Phase 3: Workup and Isolation
Phase Separation: Cool the reactor to 25 °C. Halt stirring and allow the mixture to settle for 30 minutes. Drain the lower aqueous phase (containing NaBr, excess NaOH, and water) into a designated basic aqueous waste carboy.
Washing: Wash the retained organic phase sequentially with 2.0 L of 1M HCl (to neutralize residual base), 2.0 L of DI water, and 2.0 L of saturated aqueous NaCl (brine). Drain the aqueous layer after each wash.
Solvent Swap: Configure the reactor for distillation. Apply vacuum (approx. 150 mbar) and heat to distill off Toluene until the total volume is reduced to approximately 1.5 L.
Crystallization: Break the vacuum with
. Slowly charge 3.0 L of n-Heptane (anti-solvent) over 30 minutes while maintaining at 50 °C. Cool the reactor linearly to 0 °C over 4 hours. Causality: The controlled cooling ramp combined with the anti-solvent forces the product to nucleate and crystallize uniformly, rejecting organic impurities into the mother liquor.
Filtration: Filter the resulting slurry through a Nutsche filter. Wash the filter cake with 1.0 L of cold (-5 °C) n-Heptane.
Drying: Dry the solid in a vacuum oven at 40 °C to constant weight.
Expected Yield: 1.14 kg (94% theoretical yield) of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene as a pale yellow crystalline solid[3].
Purification of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene: A Guide for Researchers
This document provides detailed application notes and protocols for the purification of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene, a halogenated nitroaromatic compound of interest to researchers, scientists, and profess...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides detailed application notes and protocols for the purification of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene, a halogenated nitroaromatic compound of interest to researchers, scientists, and professionals in drug development. Given the limited publicly available data on the specific physicochemical properties of this compound, this guide emphasizes robust, adaptable purification strategies based on established principles for structurally related molecules. The protocols provided herein are designed to be a starting point for optimization in a laboratory setting.
Introduction to Purification Strategies
The purification of synthetic compounds like 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene is a critical step to ensure the integrity of subsequent experimental results. The choice of purification technique is dictated by the physical state of the crude product (solid or oil), the nature of the impurities, and the desired final purity. The primary methods applicable to this class of compounds are recrystallization for solid materials and column chromatography for both solids and oils. In some cases, vacuum distillation may also be a viable option for liquid products.
Due to the presence of polar functional groups (nitro) and a non-polar aromatic backbone with halogen and alkoxy substituents, 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene is expected to have moderate polarity. This characteristic is a key consideration in the design of effective purification protocols.
Physicochemical Properties of Structurally Related Compounds
Data for boiling points are at different pressures and should be compared with caution.
The boiling point of 1-Chloro-2,3-difluoro-5-nitrobenzene suggests that the target compound, with a propoxy group instead of a third halogen, will likely have a high boiling point at atmospheric pressure, making vacuum distillation a preferable method if the compound is a liquid.
Safety and Handling
1-Chloro-2-fluoro-5-nitro-3-propoxybenzene is a chemical that requires careful handling. While a specific Safety Data Sheet (SDS) is not available, related compounds like 1-Chloro-2-fluoro-3-nitrobenzene are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation[1]. Therefore, it is imperative to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Purification Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Causality Behind Experimental Choices:
The selection of an appropriate solvent is the most critical step in recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature. Conversely, impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Given the moderate polarity of the target compound, a solvent or solvent system of intermediate polarity is likely to be effective.
Step-by-Step Methodology:
Solvent Screening:
Place a small amount (e.g., 20-30 mg) of the crude 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene into several test tubes.
Add a few drops of different solvents of varying polarities (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane) to each test tube at room temperature.
Observe the solubility. A good solvent will not dissolve the compound at room temperature.
Gently heat the test tubes that showed poor room temperature solubility. An ideal solvent will dissolve the compound completely upon heating.
Allow the heated solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a potentially suitable solvent.
Recrystallization Procedure:
Place the crude solid in an Erlenmeyer flask.
Add the chosen solvent dropwise while heating the flask with stirring until the solid just dissolves. Avoid adding excess solvent.
If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal and boil for a few minutes.
Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal. This step should be done quickly to prevent premature crystallization.
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
Collect the crystals by vacuum filtration using a Büchner funnel.
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
Dry the crystals in a vacuum oven or desiccator.
Purity Assessment:
Determine the melting point of the purified crystals. A sharp melting point close to the literature value (if available) indicates high purity.
Analyze the purified product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its purity.
Flash column chromatography is a versatile technique for purifying both solid and liquid compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).
Causality Behind Experimental Choices:
The choice of stationary and mobile phases is crucial for achieving good separation. For moderately polar compounds like 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene, silica gel is a suitable stationary phase. The mobile phase should be selected to provide a good separation of the target compound from its impurities. This is typically determined by preliminary analysis using TLC. An ideal mobile phase will result in the target compound having an Rf value of approximately 0.2-0.3 on a TLC plate.
Step-by-Step Methodology:
TLC Method Development:
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
Spot the solution onto a TLC plate (silica gel).
Develop the TLC plate in various solvent systems of increasing polarity (e.g., starting with pure hexane and gradually adding ethyl acetate).
Visualize the spots under UV light. The ideal solvent system will show good separation between the spot corresponding to the desired product and any impurity spots, with the product spot having an Rf value of ~0.2-0.3.
Column Preparation:
Select a glass column of appropriate size based on the amount of crude material to be purified.
Pack the column with silica gel using either the "dry packing" or "wet slurry" method. Ensure the silica gel bed is uniform and free of cracks or air bubbles.
Equilibrate the packed column by running the chosen mobile phase through it.
Sample Loading:
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
Carefully load the sample onto the top of the silica gel bed.
Elution and Fraction Collection:
Begin eluting the column with the mobile phase, applying gentle air pressure to maintain a steady flow rate.
Collect the eluent in a series of fractions (e.g., in test tubes).
If the initial TLC showed that a single solvent system does not provide adequate separation, a gradient elution can be employed, where the polarity of the mobile phase is gradually increased over time.
Fraction Analysis and Product Isolation:
Analyze the collected fractions by TLC to identify which ones contain the pure product.
Combine the pure fractions.
Remove the solvent using a rotary evaporator to obtain the purified 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene.
Purity Assessment:
Confirm the purity of the isolated product using analytical techniques such as TLC, HPLC, NMR, and melting point determination (if a solid).
Visualization of Purification Workflows
Caption: General workflows for purification by recrystallization and column chromatography.
Conclusion
The purification of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene can be effectively achieved using standard laboratory techniques such as recrystallization and flash column chromatography. While specific physicochemical data for this compound are not widely available, the protocols outlined in this guide provide a robust starting point for developing an optimized purification strategy. Careful selection of solvents and meticulous execution of the chosen technique are paramount to obtaining a highly pure product, which is essential for reliable downstream applications in research and development.
Technical Support Center: Synthesis of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene
This is a specialized technical guide designed for researchers and process chemists working with the synthesis of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene (CAS: 1881288-37-4).[1][2][3][4] The guide focuses on the criti...
Author: BenchChem Technical Support Team. Date: March 2026
This is a specialized technical guide designed for researchers and process chemists working with the synthesis of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene (CAS: 1881288-37-4).[1][2][3][4]
The guide focuses on the critical "bottleneck" step: the alkylation of 3-chloro-2-fluoro-5-nitrophenol .[1][2][3][4][5] Due to the specific substitution pattern (1,2,3-trisubstituted with an activated fluorine), this reaction is prone to low yields caused by steric hindrance and competitive nucleophilic aromatic substitution (SNAr).[3][4]
Before adjusting parameters, identify the specific failure mode.[3] The unique electronic and steric environment of the 1-Cl, 2-F, 3-OPr, 5-NO2 core creates two distinct yield-killing pathways.[1][2][4][5]
Symptom
Probable Cause
Mechanism
Low Conversion (<50%)
Steric Shielding
The hydroxyl group is flanked by Chloro (C3) and Fluoro (C2).[1][3][4][5] This "ortho-ortho" crowding hinders the approach of the propylating agent, effectively reducing the nucleophilicity of the phenoxide.[3][4]
High Impurity Profile
Competitive SNAr
The Nitro group at C5 is para to the Fluorine at C2.[3][4] This strongly activates the C–F bond for Nucleophilic Aromatic Substitution.[3][4] If the reaction temperature is too high or the base is too harsh, the fluorine is displaced, leading to hydrolysis products or ether dimers.[3][4]
Dark/Tar Formation
Oxidative Decomposition
Nitro-aromatics are sensitive to strong bases at high temperatures, leading to Meisenheimer complex polymerization.[2][3][4]
Objective: Maximize O-alkylation while suppressing C-F displacement.
The "Soft-Base / High-Flux" Method
Standard conditions (NaOH/Acetone) often fail here due to the lability of the fluorine.[1][3][4][5] We recommend a Cesium-promoted, Finkelstein-assisted protocol.[1][2][3]
Solvent: Anhydrous DMF or NMP (0.2 M concentration)
Step-by-Step Protocol:
Drying: Flame-dry the reaction vessel and cool under Argon. Moisture initiates hydrolysis of the labile C-F bond.[3][4]
Solubilization: Dissolve the phenol in anhydrous DMF.
Base Addition: Add
in a single portion at 0°C . Stir for 15 minutes.
Why? Lower temp prevents immediate SNAr side reactions while allowing deprotonation.[3][4]
Reagent Addition: Add NaI, followed by the dropwise addition of 1-Bromopropane.
Reaction: Warm to 45–50°C . Do not exceed 60°C. Monitor by HPLC/TLC every 2 hours.
Critical Control Point: If conversion stalls, add 0.5 equiv more alkyl halide, NOT more base.[3][4] Excess base promotes decomposition.[3]
Quench: Pour into ice-cold dilute HCl (0.1 M). Acidic quench prevents post-reaction hydrolysis.[1][2][3][4]
Alternative: The Mitsunobu Protocol (Recommended for stubborn cases)
If steric hindrance prevents the Williamson ether synthesis from reaching >70% yield, switch to the Mitsunobu reaction.[3][4] This mechanism activates the alcohol (propanol) rather than relying on the hindered phenoxide nucleophile.[3][4]
Advantage: Occurs at room temperature (0°C to RT), completely eliminating the thermal risk of defluorination (SNAr).[3][4]
Visualizing the Competitive Pathways
The diagram below illustrates why the Position 2 Fluorine is the "Achilles' heel" of this synthesis.
Figure 1: Reaction logic showing the competition between the desired steric-hindered alkylation and the undesired electronic-activated SNAr pathway.
Deep Dive: Synthesis of the Precursor (3-Chloro-2-fluoro-5-nitrophenol)[1][2][3][4]
If you are synthesizing the phenol precursor yourself, yield losses often occur here.[3] The most reliable route avoids direct nitration of the phenol (which yields the wrong regioisomer).[3][4]
Recommended Route: The Acetophenone Pathway [3][4]
Start: 3-Chloro-2-fluoroacetophenone.
Nitration:
.
Selectivity: The Acetyl group (meta-director) and Fluorine (para-director) work in synergy to direct the Nitro group to Position 5 .[3][4]
Baeyer-Villiger Oxidation: m-CPBA or
.[1][2][3][4][5] Converts Acetyl to Acetate.[3][4]
) instead of Cesium?A: Yes, but expect longer reaction times (24-48h).[3][4] The "Cesium Effect" improves the solubility of the phenoxide in organic solvents, which is crucial for overcoming the steric crowding of the Cl/F groups.[3][4] If using K2CO3, add 18-crown-6 ether to boost reactivity.[1][2][3][4][5]
Q: My product contains a "diphenol" impurity. How do I remove it?A: This is the hydrolysis product (F replaced by OH).[3][4] It is much more acidic than your product.[3]
Fix: Wash the organic layer with 5% NaOH .[3][4] The diphenol will deprotonate and move to the aqueous phase.[3][4] Your target ether (neutral) will remain in the organic phase.[3]
Warning: Do this quickly and with cold solutions to avoid hydrolyzing the target ether.[3]
Q: Why not use Propyl Iodide directly?A: You can, and it is superior.[3][4] However, Propyl Iodide is more expensive and unstable (light sensitive).[3] Generating it in situ using Propyl Bromide + NaI (Finkelstein condition) is a cost-effective industrial standard that yields the same kinetic benefit.[3][4]
For the synthesis of fluoro-nitro-phenols via the Acetophenone/Baeyer-Villiger route, see: CN110668948A - Preparation method of 4-chloro-2-fluoro-5-nitroacetophenone.[1][2][3][4][5]
The utility of the Mitsunobu reaction for sterically crowded phenols (ortho-disubstituted) is validated in: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications."[3][4] Chemical Reviews 109.6 (2009): 2551-2651.[1][2][3][4][5]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene
Executive Summary & Molecule Architecture
Target Molecule: 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene
Core Challenge: The 1,2,3,5-substitution pattern presents a high risk of regioisomeric impurities.[1][2][3][4] The relative positions of the activating propoxy group (Pos 3) and the electron-withdrawing nitro group (Pos 5) create conflicting directing effects depending on the synthetic strategy employed.[1][2][4]
This guide addresses the three primary synthetic routes and their associated failure modes.
Diagnostic Workflow: Select Your Route
To troubleshoot effectively, identify which pathway you are currently optimizing:
Route A (Phenol Alkylation): Reaction of 3-Chloro-2-fluoro-5-nitrophenol with propyl halide.[1][2][3][4]
Primary Risk:[1][2][4] O- vs. C-Alkylation, incomplete conversion.[1][2][3][4]
Route B (SNAr Strategy): Reaction of 1-Chloro-2,3-difluoro-5-nitrobenzene with propoxide.[1][2][3][4]
Primary Risk:[1][2][4]Critical Regioselectivity Error (Formation of the 2-propoxy isomer).[1][2][3][4]
Route C (Nitration): Nitration of 1-Chloro-2-fluoro-3-propoxybenzene.[1][2][3][4]
Primary Risk:[1][2][4] Formation of 4-nitro and 6-nitro isomers (Wrong substitution pattern).[1][2][3][4]
Detailed Troubleshooting & Side Product Analysis
Module 1: The SNAr Trap (Route B)
Context: Many researchers attempt to synthesize the target via Nucleophilic Aromatic Substitution (SNAr) starting from 1-Chloro-2,3-difluoro-5-nitrobenzene , assuming the propoxide will displace the fluorine at position 3.[1][2][3][4]
The Issue: This route almost invariably fails to produce the target as the major product.[1]
Mechanism: The nitro group at position 5 activates the aromatic ring for nucleophilic attack.[1] SNAr preference is dictated by resonance stabilization of the Meisenheimer complex.[1]
Position 2 (Fluorine): Para to the Nitro group. Highly activated.
Position 3 (Fluorine): Meta to the Nitro group. Poorly activated.
Result: The nucleophile (propoxide) selectively attacks Position 2.[1][2]
Dominant Side Product:1-Chloro-2-propoxy-3-fluoro-5-nitrobenzene .[1][2][3][4]
Analytical Signature: 1H NMR will show splitting patterns consistent with the wrong symmetry.[1] The coupling constants between H-4 and H-6 will differ from the target.[1][2][3][4]
Corrective Action:
Stop Route B. You cannot force meta-substitution (Position 3) over para-substitution (Position 2) using standard SNAr conditions.
Switch to Route A (Alkylation of the pre-formed phenol) to guarantee regiochemical integrity.
Caption: Figure 1. Regioselectivity map for SNAr reactions. The nitro group directs substitution to the para-position (2), yielding the wrong isomer.[2]
Module 2: Alkylation Troubleshooting (Route A)
Context: Williamson ether synthesis using 3-Chloro-2-fluoro-5-nitrophenol and 1-bromopropane (or 1-iodopropane).
Symptom
Probable Cause
Side Product / Impurity
Solution
New lipophilic spot on TLC
C-Alkylation
C-propylated phenols (Ring alkylation).[1][2][3][4] Occurs if the counter-ion is too tight (e.g., Li+) or solvent is non-polar.
Switch to K₂CO₃/DMF or Cs₂CO₃/Acetone .[1][2][4] The larger cation promotes O-alkylation.[1][2][3][4]
Low Yield / SM Remaining
Elimination
Propene (Gas).[1][2][4] The base is acting as a base rather than a nucleophile, eliminating HBr from the propyl bromide.[1]
Lower temperature (50-60°C).[1][2][3][4] Use a primary halide (Propyl iodide is more reactive than bromide, allowing milder conditions).[1]
Peak at ~3.5 ppm (NMR)
Hydrolysis
Propanol .[1][2][4] Water in the solvent hydrolyzed the alkyl halide.[1]
Add K₂CO₃ (1.5 eq) and stir for 15 min to form the phenoxide.
Add 1-Bromopropane (1.2 eq) dropwise.
Heat to 60°C. Monitor by HPLC.
Module 3: Nitration Isomerism (Route C)
Context: Nitration of 1-Chloro-2-fluoro-3-propoxybenzene .
The Issue: The propoxy group is a strong ortho/para director, while the fluorine and chlorine are weaker directors.[1]
Directing Effects:
Propoxy (Pos 3): Directs to Pos 2 (Ortho) , Pos 4 (Ortho) , and Pos 6 (Para) .[1][2]
Fluorine (Pos 2): Directs to Pos 5 (Para) .[1][2][4]
Conflict: While Fluorine pushes for the desired Position 5, the Propoxy group strongly activates positions 4 and 6.[1]
Result: The reaction produces a mixture of isomers.[1][2] The target (5-nitro) is often a minor product compared to the 4-nitro and 6-nitro isomers.[1][2][3][4]
Side Product Profile:
1-Chloro-2-fluoro-4-nitro-3-propoxybenzene (Ortho to Propoxy).[1][2][3][4]
1-Chloro-2-fluoro-6-nitro-3-propoxybenzene (Para to Propoxy).[1][2][3][4]
Caption: Figure 2. Electrophilic aromatic substitution pathways. The strong directing effect of the propoxy group favors the 4- and 6-positions over the desired 5-position.[1][2][3][4]
FAQ: Expert Troubleshooting
Q: I am seeing a doublet of doublets in the aromatic region that integrates to 1H, but the coupling constants are large (J > 8 Hz). Is this my product?A: Likely No . In the target molecule (1,2,3,5-substitution), the remaining protons are at positions 4 and 6.[2] These are meta to each other. The expected coupling constant (
) is typically 1–3 Hz .[1] If you see a large coupling (), you have likely made the 4-nitro isomer (where protons are at 5 and 6, adjacent) or the 6-nitro isomer (protons at 4 and 5).[1][2][4]
Q: Can I use 1-Chloro-2-fluoro-3-nitrobenzene as a starting material?A: No. This molecule lacks a handle at position 5 to introduce the nitro group later without isomer issues, and lacks a leaving group at position 3 to introduce the propoxy group.[1] The most robust route is constructing the 3-Chloro-2-fluoro-5-nitrophenol scaffold first, then alkylating.[1][2][3][4]
Q: How do I separate the regioisomers if I used the Nitration route?A: The isomers have different dipole moments.
Target (5-Nitro): Nitro and Propoxy are meta.[1][2][3][4]
Side Product (4-Nitro): Nitro and Propoxy are ortho (hydrogen bonding possible if dealkylated, but steric strain in ether).[1][2][4]
Separation: Use Flash Chromatography with a gradient of Hexanes:Ethyl Acetate .[1][2] The 4-nitro isomer typically elutes differently due to the "ortho effect" twisting the nitro group out of plane.[1][2][3][4]
Technical Support Center: Optimization of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene Synthesis
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the O-alkylation of 3-chloro-2-fluoro-5-nitrophenol[1] to yield 1-chloro-2-fluoro-5-n...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the O-alkylation of 3-chloro-2-fluoro-5-nitrophenol[1] to yield 1-chloro-2-fluoro-5-nitro-3-propoxybenzene[2].
Because this substrate features multiple halogens and a strongly electron-withdrawing nitro group, standard etherification protocols often fail, leading to complex mixtures. This guide deconstructs the mechanistic pitfalls of this reaction and provides a self-validating, highly optimized protocol to ensure chemoselectivity.
Mechanistic Overview: The SNAr vs. O-Alkylation Dichotomy
The synthesis relies on a Williamson ether synthesis[3]. However, the structural topology of 3-chloro-2-fluoro-5-nitrophenol presents a critical chemoselectivity challenge. The fluorine atom at the C2 position is located para to the nitro group at the C5 position. Because fluorine is an excellent leaving group and the nitro group powerfully stabilizes the intermediate Meisenheimer complex, this specific arrangement makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[4][5].
If reaction conditions are too harsh or the base is too strong, the nucleophile (either hydroxide from water, or the generated propoxide) will attack the C2 carbon, displacing the fluorine atom rather than forming the desired ether linkage.
Caption: Reaction pathways: Target O-alkylation vs. undesired SNAr based on condition choices.
Troubleshooting & FAQs
Q: During the propylation step, my LC-MS shows a major byproduct with a mass corresponding to the loss of fluorine. How do I prevent this?A: You are observing the SNAr displacement of the fluorine atom[5]. To prevent this, you must strictly avoid strong, nucleophilic bases like
or . Instead, use a mild, non-nucleophilic base such as anhydrous potassium carbonate ()[6]. Furthermore, keep the reaction temperature strictly at or below 50 °C. SNAr pathways generally require higher activation energies than O-alkylation; controlling the thermal energy suppresses the byproduct.
Q: Why is DMF the recommended solvent over ethanol or water?A: Protic solvents like ethanol or water hydrogen-bond with the phenoxide nucleophile, drastically reducing its reactivity. Worse, in the presence of a base, water generates hydroxide ions, and ethanol generates ethoxide ions. Both are excellent nucleophiles that will outcompete your phenoxide and trigger the undesired SNAr displacement of the fluorine atom[4]. Polar aprotic solvents like DMF or DMSO leave the phenoxide "naked" and highly reactive while avoiding solvolysis side reactions[3].
Q: Can I use 1-chloropropane instead of 1-bromopropane to reduce reagent costs?A: Yes, but primary alkyl chlorides are significantly less reactive. To maintain a reasonable reaction rate without increasing the temperature (which would risk triggering the SNAr pathway), you must add a catalytic amount of potassium iodide (
). This facilitates an in situ Finkelstein reaction, temporarily converting the alkyl chloride to the highly reactive alkyl iodide[6].
Optimization Data
The following table summarizes quantitative data from condition screening, illustrating the causality between reagent selection and chemoselectivity.
Clean, but poor solubility limits the reaction rate.
3
(1.5)
DMF
80
8
72%
75%
Thermal energy too high; minor SNAr byproduct observed.
4
(1.5)
MeCN
60
10
89%
96%
Excellent yield, but is cost-prohibitive for scale.
5
(1.5)
DMF
50
12
92%
> 98%
Optimal conditions. Perfect balance of rate and selectivity.
Validated Experimental Protocol
This methodology utilizes a self-validating workflow. Visual and chromatographic checkpoints are embedded to ensure the reaction is proceeding via the correct mechanistic pathway.
Reagents Required:
3-Chloro-2-fluoro-5-nitrophenol (1.0 eq)
1-Bromopropane (1.2 eq)
Anhydrous Potassium Carbonate (
) (1.5 eq)
Anhydrous N,N-Dimethylformamide (DMF) (5 mL/mmol)
Step-by-Step Procedure:
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2-fluoro-5-nitrophenol in anhydrous DMF[6].
Phenoxide Generation: Add anhydrous
to the stirring solution. Stir at room temperature for 30 minutes.
Self-Validation Checkpoint: The solution will transition from pale yellow to a deep, vibrant orange/red. This color shift confirms the successful deprotonation of the phenol and the formation of the highly conjugated phenoxide ion.
Alkylation: Slowly add 1-bromopropane via syringe to the stirring suspension.
Thermal Control: Attach a reflux condenser and heat the reaction mixture to exactly 50 °C under an inert nitrogen atmosphere.
Monitoring: Stir for 10-12 hours. Monitor the reaction via TLC (Hexanes:EtOAc 4:1).
Self-Validation Checkpoint: Look for the complete consumption of the bright yellow baseline phenoxide spot and the emergence of a higher
, UV-active product spot. If a secondary spot appears just above the baseline, SNAr is occurring; immediately lower the temperature.
Quenching: Cool the mixture to room temperature. Quench the reaction by pouring it into ice-cold distilled water (15 mL/mmol).
Extraction & Washing: Extract the aqueous layer with Ethyl Acetate (
mL/mmol). Wash the combined organic layers with 5% aqueous ( mL) to thoroughly strip residual DMF from the organic phase, followed by a final brine wash.
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield the highly pure 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene.
Technical Support Center: 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene Synthesis
Welcome to the Technical Support Center for the synthesis and handling of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene (CAS: 1881288-37-4). This highly functionalized aromatic building block is frequently utilized in pharm...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and handling of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene (CAS: 1881288-37-4). This highly functionalized aromatic building block is frequently utilized in pharmaceutical drug discovery and agrochemical development due to its unique substitution pattern.
Because this molecule contains a halogenated nitroaromatic system, researchers often encounter chemoselectivity challenges—specifically, unwanted Nucleophilic Aromatic Substitution (SNAr) and workup difficulties. This guide provides field-proven methodologies, mechanistic troubleshooting, and standard operating procedures to ensure high-yield, high-purity synthesis.
I. Logical Workflow & Troubleshooting Decision Tree
The following diagram outlines the critical decision points during the Williamson ether synthesis of the target molecule, focusing on reaction monitoring and workup optimization.
Synthesis and troubleshooting workflow for 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene.
II. Standard Operating Procedure (SOP): Williamson Ether Synthesis
This self-validating protocol utilizes 3-chloro-2-fluoro-5-nitrophenol as the starting material. The procedure is designed to maximize O-alkylation while suppressing SNAr side reactions.
Preparation: To an oven-dried, argon-purged 100 mL round-bottom flask, add 3-chloro-2-fluoro-5-nitrophenol (1.0 equiv) and anhydrous DMF (20 mL). Stir to dissolve.
Base Addition: Add anhydrous K₂CO₃ (2.0 equiv) in one portion. Stir the suspension at room temperature for 15 minutes to allow for phenoxide formation. The solution will typically deepen in color.
Alkylation: Add KI (0.1 equiv) followed by 1-bromopropane (1.2 equiv) dropwise via syringe.
Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath. Monitor via TLC (Hexanes/EtOAc 4:1) or LCMS. Complete conversion typically occurs within 3–5 hours.
Quench & Extraction: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc, 100 mL) and transfer to a separatory funnel. Add deionized water (50 mL) to dissolve the inorganic salts. Separate the phases.
DMF Removal (Critical Step): Wash the organic (EtOAc) layer sequentially with a 5% aqueous Lithium Chloride (LiCl) solution (3 × 50 mL)[1].
Final Wash & Drying: Wash the organic layer with saturated aqueous NaCl (brine, 50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: If necessary, purify via flash column chromatography (silica gel, gradient of 0–10% EtOAc in Hexanes).
III. Troubleshooting FAQs
Q1: My LCMS shows a significant byproduct with a mass corresponding to the loss of fluorine (M-19 + nucleophile mass). What is causing this, and how do I prevent it?A: You are observing an unwanted Nucleophilic Aromatic Substitution (SNAr). In your starting material, the fluorine atom at position 2 is highly activated because it is located para to the strongly electron-withdrawing nitro group at position 5. If your K₂CO₃ is hygroscopic and contains water, hydroxide ions (OH⁻) are generated in situ. These hydroxide ions will readily attack the activated C-F bond, displacing the fluoride ion and forming a phenol byproduct.
Resolution: Ensure strictly anhydrous conditions. Use freshly oven-dried K₂CO₃ and anhydrous DMF. Do not substitute K₂CO₃ with stronger bases like Cs₂CO₃ or NaOH, as they exacerbate this side reaction.
Q2: The alkylation is stalling at ~70% conversion. How can I drive it to completion without increasing the temperature (which might trigger SNAr)?A: Stalled alkylations with primary bromides are often due to the moderate nucleophilicity of the phenoxide competing with the moderate leaving group ability of the bromide.
Resolution: Implement an in situ Finkelstein reaction by adding a catalytic amount of Potassium Iodide (KI, 0.1–0.2 equiv). The iodide ion transiently converts 1-bromopropane into the highly reactive 1-iodopropane. This lowers the activation energy of the O-alkylation step, allowing the reaction to reach completion at 60 °C without requiring harsher, riskier conditions.
Q3: My ¹H NMR shows significant DMF contamination (peaks at ~8.0, 2.9, and 2.8 ppm) despite multiple water washes. How do I remove it effectively without high-vacuum distillation?A: DMF is highly polar and miscible with both water and organic solvents, meaning it partitions poorly during standard water/EtOAc extractions.
Resolution: Replace standard water washes with a 5% to 10% aqueous Lithium Chloride (LiCl) wash [1]. The lithium ions strongly coordinate with the carbonyl oxygen of DMF. This coordination complex is highly water-soluble, drastically shifting the partition coefficient of DMF into the aqueous phase [2]. Washing the organic layer 3 to 5 times with 5 volumes of 5% aq. LiCl is the industry standard for removing residual DMF prior to NMR analysis.
IV. Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and the resulting yield/impurity profile, demonstrating why the SOP conditions were selected.
Base System
Solvent
Additive
Temp (°C)
Conversion (%)
SNAr Byproduct (%)
Isolated Yield (%)
NaOH (aq)
THF
None
60
>95
45.0
41.0
Cs₂CO₃
DMF
None
80
>95
18.5
68.0
K₂CO₃
DMF
None
60
72
< 2.0
65.0
K₂CO₃
DMF
KI (0.1 eq)
60
>99
< 1.0
92.0
Note: The use of aqueous NaOH leads to massive SNAr degradation due to hydroxide attack on the para-fluorine. The addition of KI allows for complete conversion at a lower temperature, preserving the integrity of the fluorinated ring.
V. References
Fragment Coupling and Formation of Quaternary Carbons by Visible-Light Photoredox Catalyzed Reaction of tert-Alkyl Hemioxalate. Organic Syntheses, 2017, 94, 167-183. Available at:[Link]
Troubleshooting
stability issues of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene under acidic conditions
The following technical guide addresses the stability, handling, and troubleshooting of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene (CAS: 1861827-11-3) under acidic conditions. This document is designed for process chemis...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the stability, handling, and troubleshooting of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene (CAS: 1861827-11-3) under acidic conditions. This document is designed for process chemists and analytical scientists encountering degradation or impurity issues during synthesis or purification.
Executive Stability Profile
1-Chloro-2-fluoro-5-nitro-3-propoxybenzene is a highly functionalized aromatic intermediate. Its stability in acidic media is governed by two competing electronic features:
High Susceptibility to SNAr (Hydrolysis): The nitro group at position 5 is para to the fluorine at position 2. This creates a strong "push-pull" electronic activation, making the C–F bond susceptible to nucleophilic attack by water (hydrolysis) even in acidic environments, particularly at elevated temperatures.
Ether Robustness: The propoxy ether linkage at position 3 is generally stable toward dilute mineral acids (HCl, H₂SO₄) at room temperature but will undergo dealkylation with strong hydrohalic acids (HBr, HI) or Lewis acids.
Issue 1: Appearance of a new polar impurity during acid workup.
Q: I quenched my reaction with 1M HCl and stirred overnight. Now I see a new peak at RRT 0.85 on HPLC. What is it?A: You are likely observing hydrolysis of the fluorine atom .
The Cause: While SNAr reactions are typically associated with basic conditions, the para-nitro group strongly activates the C–F bond. Prolonged exposure to aqueous acid, even at room temperature, allows water (acting as a weak nucleophile) to displace the fluorine.
Diagnostic: The impurity (1-Chloro-2-hydroxy-5-nitro-3-propoxybenzene) will be more polar than the parent and often exhibits a bathochromic shift (yellowing) due to the formation of a nitrophenol moiety.
Solution: Minimize contact time with aqueous acid. Perform a rapid extraction into an organic solvent (DCM or EtOAc) and wash immediately with brine to remove residual acid.
Issue 2: Product loss during deprotection of other groups.
Q: I used HBr/Acetic Acid to remove a protecting group elsewhere in the molecule, but my main peak disappeared.A: You have triggered ether cleavage (dealkylation) .
The Cause: The propyl ether at position 3 is an alkyl-aryl ether. Strong nucleophilic acids like HBr or HI protonate the ether oxygen, followed by an SN2 attack by the bromide/iodide ion on the propyl chain. This cleaves the O–C bond, releasing propyl bromide and the phenol derivative.
Solution: Switch to non-nucleophilic acidic conditions (e.g., TFA/DCM or dilute H₂SO₄) if possible. If HBr is required, strictly control temperature (<0°C) and monitor kinetics closely.
Issue 3: Precipitation and "Gumming" in Acidic Media.
Q: Upon adding HCl, my reaction mixture turned into a sticky gum that is impossible to filter.A: This is a solubility-driven phase separation , not necessarily decomposition.
The Cause: The molecule is highly lipophilic (Chloro, Fluoro, Propoxy, Nitro groups). It has near-zero solubility in acidic water. Adding acid to a water-miscible organic solvent (like THF or DMF) forces the product out as an oil ("oiling out") rather than a crystalline solid.
Solution: Do not attempt to filter. Add a water-immiscible solvent (DCM or MTBE) to redissolve the gum, separate the layers, and proceed with an organic wash.
Mechanistic Deep Dive
The degradation pathways are dictated by the specific activation patterns on the benzene ring.
) at position 5 withdraws electron density from the ring via resonance, specifically creating a positive potential at the para position (Position 2). The Fluorine atom at Position 2 is a good leaving group due to the high strength of the C-F bond being offset by the stability of the leaving fluoride ion and the transition state stabilization by the nitro group.
) is an ether. In the presence of strong acids (HX), the oxygen is protonated.[4][5]
Mechanism:
Protonation:
SN2 Attack:
Key Driver: Acid strength (pKa) and nucleophilicity of the counterion (
).
Visual Degradation Pathways
Figure 1: Competing degradation pathways under acidic conditions. Pathway A dominates in aqueous mineral acids; Pathway B dominates in hydrohalic acids.
Validated Experimental Protocols
Protocol A: Acid Stability Stress Test
Use this protocol to validate the stability of your specific batch or formulation.
Preparation: Dissolve 50 mg of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene in 5 mL of Acetonitrile (ACN).
Acid Challenge: Add 5 mL of 1N HCl.
Incubation:
Sample A: Store at Room Temperature (25°C) for 24 hours.
Sample B serves as a "worst-case" reference marker for the hydrolysis impurity.
Protocol B: Safe Workup Procedure
Recommended workflow to minimize hydrolysis during synthesis.
Quench: Cool the reaction mixture to < 10°C.
Neutralization: Instead of strong acid, use saturated Ammonium Chloride (NH₄Cl) or 0.5M HCl to adjust pH. Avoid pH < 2.
Extraction: Immediately extract into Ethyl Acetate or Dichloromethane.
Wash: Wash the organic layer with saturated Sodium Bicarbonate (NaHCO₃) to remove trace acid.
Drying: Dry over anhydrous MgSO₄ (avoid acidic clays or silica if storing for long periods).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75016, 1-Chloro-2-fluoro-3-nitrobenzene (Structural Analog). Retrieved from [Link]
Chemistry LibreTexts (2024). Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]
Master Organic Chemistry (2014). Cleavage of Ethers with Acid: Mechanism and Selectivity. Retrieved from [Link]
Technical Support Center: Synthesis & Catalyst Selection for 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific regiochemical and chemoselective challenges associated with synthesi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific regiochemical and chemoselective challenges associated with synthesizing highly functionalized nitroarenes—specifically, 1-chloro-2-fluoro-5-nitro-3-propoxybenzene (CAS: 1881288-37-4).
This guide abandons generic advice in favor of field-proven, causality-driven insights. We will explore the two most viable synthetic pathways, diagnose common experimental failures, and provide self-validating protocols to ensure reproducible yields.
Part 1: Strategic Pathway Selection (The "Why")
A common pitfall in designing a route to 1-chloro-2-fluoro-5-nitro-3-propoxybenzene is attempting a simple Nucleophilic Aromatic Substitution (SNAr) on 1-chloro-2,3-difluoro-5-nitrobenzene.
Why does standard SNAr fail?
The nitro group (-NO2) is a powerful electron-withdrawing group that strongly activates the para and ortho positions. In 1-chloro-2,3-difluoro-5-nitrobenzene, the fluorine at position 2 is para to the nitro group, while the fluorine at position 3 is meta. If you expose this substrate to sodium propoxide, the nucleophile will exclusively attack the para-fluorine, yielding the undesired regioisomer: 1-chloro-3-fluoro-5-nitro-2-propoxybenzene.
To achieve the correct regiochemistry, you must bypass standard SNAr and select one of two controlled catalytic pathways:
Decision tree for optimal catalyst selection based on starting material.
Part 2: Advanced Route - Pd-Catalyzed C-O Cross-Coupling
If your starting material is 1,3-dichloro-2-fluoro-5-nitrobenzene[1], you must selectively replace one of the meta-chlorines with a propoxy group. This requires a Palladium-catalyzed Buchwald-Hartwig etherification.
Troubleshooting FAQs
Q: My Pd-catalyzed etherification is yielding a byproduct where the fluorine atom is lost, not the chlorine. What happened?A: You are experiencing competing SNAr. The nitro group highly activates the C-F bond. If you use a strong base like Sodium tert-butoxide (NaOtBu), it generates a high concentration of free propoxide that attacks the C-F bond faster than the Palladium catalyst can insert into the C-Cl bond.
The Fix: Switch to a milder base like Cesium Carbonate (Cs2CO3), which limits the concentration of naked alkoxide and suppresses the SNAr background reaction[2].
Q: The reaction stalls at 20% conversion. Is the nitro group poisoning my Palladium catalyst?A: Nitroarenes make the resulting Pd(II) intermediate highly electron-deficient, which drastically increases the activation energy required for the final C-O Reductive Elimination step. If this step is too slow, the catalyst decomposes via β-hydride elimination.
The Fix: Use tBuBrettPhos Pd G3 . The extreme steric bulk and electron-rich nature of the tBuBrettPhos ligand forces the Pd(II) center into a geometry that dramatically accelerates reductive elimination, outcompeting catalyst decomposition pathways[2],[3].
Mechanism of Pd-catalyzed C-O cross-coupling using tBuBrettPhos Pd G3.
Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 1,3-dichloro-2-fluoro-5-nitrobenzene (1.0 equiv), tBuBrettPhos Pd G3 (0.02 equiv, 2 mol%), and anhydrous Cs2CO3 (2.0 equiv).
Solvent Addition: Add anhydrous toluene (0.2 M) and 1-propanol (1.2 equiv).
Reaction: Seal the flask, remove from the glovebox, and stir vigorously at 90 °C for 12 hours.
Self-Validation Check: Monitor the reaction via GC-MS. The disappearance of the m/z 209 peak (Starting Material) and the appearance of m/z 233 (Target Product) confirms conversion. The absence of an m/z 249 peak validates that you have successfully avoided the SNAr S-F displacement byproduct.
Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts. Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc).
Part 3: Standard Industrial Route - Phase Transfer Catalysis (PTC)
If your starting material is 3-chloro-2-fluoro-5-nitrophenol, the synthetic challenge shifts from regioselectivity to biphasic kinetics. Alkylating a phenol with 1-bromopropane in a water/organic mixture is notoriously slow without the correct catalytic intervention.
Troubleshooting FAQs
Q: My biphasic alkylation (K2CO3 in water / Toluene) is taking days to reach completion. How do I accelerate it?A: You are lacking a phase shuttle and suffering from poor electrophile reactivity. You must employ a dual-catalyst system:
Tetrabutylammonium bromide (TBAB): Acts as a Phase Transfer Catalyst (PTC). It forms a lipophilic ion pair with the nitrophenoxide anion, drastically increasing its effective concentration in the organic toluene layer where the 1-bromopropane resides[4],[5].
Potassium Iodide (KI): Acts as a nucleophilic catalyst. Through the Finkelstein reaction, KI continuously converts the sluggish 1-bromopropane into the highly reactive 1-iodopropane in situ, massively accelerating the SN2 attack by the phenoxide[6],[7].
Protocol B: Self-Validating PTC Phenol Alkylation
Setup: To a round-bottom flask, add 3-chloro-2-fluoro-5-nitrophenol (1.0 equiv), toluene (0.5 M), and 1-bromopropane (1.5 equiv).
Base & Catalysts: Add a 2M aqueous solution of K2CO3 (3.0 equiv) to create the biphasic mixture. Immediately add TBAB (0.05 equiv, 5 mol%) and KI (0.02 equiv, 2 mol%).
Reaction: Stir the biphasic mixture vigorously (≥800 rpm) at 80 °C for 6 hours.
Self-Validation Check: Monitor the aqueous layer's color. The deep yellow/orange hue of the aqueous nitrophenoxide anion will visibly fade as TBAB shuttles it into the organic layer and it is consumed. TLC (Hexanes/EtOAc 4:1) will show complete consumption of the highly polar phenol baseline spot.
Workup: Separate the layers. Wash the organic layer with 1M NaOH (to purge any trace unreacted phenol), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate.
Part 4: Quantitative Catalyst Performance Data
Table 1: Comparison of Catalyst Systems for the Synthesis of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene
Synthetic Route
Catalyst System
Base / Additive
Solvent
Temp (°C)
Target Yield (%)
Primary Failure Mode / Byproduct
C-O Cross-Coupling
tBuBrettPhos Pd G3 (2 mol%)
Cs2CO3
Toluene
90
85 - 92%
Trace SNAr displacement of F
C-O Cross-Coupling
Pd2(dba)3 / RockPhos (5 mol%)
NaOtBu
Dioxane
100
< 20%
Massive SNAr displacement of F
Phenol Alkylation
TBAB (5 mol%) + KI (2 mol%)
K2CO3 (aq)
Toluene
80
> 95%
Trace O-allylation (if allyl impurities exist)
Phenol Alkylation
None (Strictly Biphasic)
K2CO3 (aq)
Toluene
80
< 10%
Unreacted Starting Material
Part 5: References
1.[1] 1,3-Dichloro-2-fluoro-5-nitrobenzene | PubChem. National Institutes of Health (NIH). 1
2.[2] Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. Organic Letters - ACS Publications. 2
3.[3] Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling (Extended Scope). Organic Letters - ACS Publications. 3
4.[4] Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. ResearchGate / Molecular Catalysis. 4
5.[5] Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. 5
6.[6] Use of KI in Finkelstein Reaction. AskFilo Chemistry Support. 6
7.[7] Unlocking the Chemistry of Potassium Iodide: A Versatile reagent in Chemical Synthesis. CalibreChem. 7
managing exothermic reactions in the synthesis of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene
Welcome to the Process Development & Scale-Up Support Center. As a Senior Application Scientist, my objective is to bridge the gap between bench-scale discovery and safe, scalable manufacturing.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Development & Scale-Up Support Center. As a Senior Application Scientist, my objective is to bridge the gap between bench-scale discovery and safe, scalable manufacturing. The synthesis of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene presents a classic chemical engineering challenge: managing the violent exothermicity of electrophilic aromatic nitration.
This guide is engineered for drug development professionals and process chemists. We will move beyond basic instructions and dissect the causality behind thermal management, providing you with self-validating protocols and mechanistic troubleshooting strategies.
Process Architecture: Continuous Flow Thermal Management
The introduction of a nitro group using mixed acid (HNO₃/H₂SO₄) releases substantial thermal energy. If heat generation outpaces heat removal, the surplus heat accelerates the reaction rate, leading to a self-amplifying thermal runaway[1]. To mitigate this, we transition from traditional batch reactors to continuous flow microreactors.
Caption: Continuous flow nitration workflow for optimal thermal management.
This methodology utilizes a Continuous Stirred-Tank Reactor (CSTR) cascade or a microfluidic flow reactor. The protocol is designed as a self-validating system: it relies on inline Process Analytical Technology (PAT) to ensure the system proves its own stability before proceeding to the next phase.
Step 1: Reagent Preparation & Baseline Validation
Action: Dissolve 1-chloro-2-fluoro-3-propoxybenzene in a suitable inert organic solvent. In a separate cooled vessel, prepare the nitrating mixture by slowly adding concentrated HNO₃ to H₂SO₄ at 0–5 °C.
Causality: Mixing these acids generates the active nitronium ion (NO₂⁺) electrophile. This pre-mixing is exothermic; performing it offline isolates this heat generation from the main substrate reaction.
Validation Check: Run pure solvent through the flow reactor. Monitor the multi-point thermocouples across all reactor cells. System Validation: If the baseline temperature fluctuates by >0.5 °C, halt and check for pump cavitation or chiller malfunction. Proceed only when the thermal baseline is perfectly flat.
Step 2: Multipoint Dosing Initiation
Action: Feed the substrate stream into Cell 1. Instead of co-adding all nitrating acid at the inlet, use a multipoint dosing strategy to inject the acid fractionally across Cells 1, 3, and 5.
Causality: Distributing the nitrating agent across multiple injection points distributes the heat duty. This prevents the formation of localized "hot spots" that typically trigger runaway kinetics.
Validation Check: Monitor the inline FTIR spectrometer at the reactor outlet. System Validation: The appearance of the asymmetric NO₂ stretching band (~1530 cm⁻¹) validates conversion. If the signal drops, it indicates a flow disruption, triggering an automatic feed halt.
Step 3: Reverse Quenching
Action: Direct the reactor effluent into a highly agitated vessel containing a 10x volume of chilled water (0–5 °C).
Causality: The quenching process exhibits significant thermal hazards due to the rapid dilution of concentrated sulfuric and fuming nitric acid with water[2]. By adding the reaction stream into a massive heat sink (reverse quench), we prevent the localized boiling and acid aerosolization that occurs if water is added to the acid.
Quantitative Performance Data
The following table summarizes the thermodynamic and operational advantages of transitioning this specific synthesis from a batch to a continuous flow paradigm.
Parameter
Traditional Batch Reactor
Continuous Flow Microreactor
Mechanistic Advantage
Heat Transfer Coefficient (U)
~50 - 150 W/m²K
> 1,000 W/m²K
High surface-area-to-volume ratio allows near-instantaneous heat removal[1].
Dosing Time
3 - 6 Hours (Dropwise)
Continuous (Seconds/Minutes)
Eliminates time-inefficient dropwise addition steps required to prevent runaway[1].
Steady-State Temp ΔT
Highly variable (prone to spikes)
± 0.5 °C
Precise thermal control prevents over-nitration and byproduct formation[3].
Throughput Efficiency
Baseline (1x)
2.4x Increase
Multipoint dosing maximizes throughput while staying within safe operating ranges.
Troubleshooting Guide
Q: My reactor temperature is rising uncontrollably despite the cooling system operating at maximum capacity. What is the mechanistic cause and what are my immediate actions?A: You are experiencing a thermal runaway.
Causality: The rate of exothermic heat generation has exceeded the heat-transfer capacity of your vessel. The surplus heat raises the reaction mass temperature, which exponentially accelerates the reaction rate, further accelerating heat production[1][4].
Immediate Action: Immediately cease the addition of the nitrating agent[4]. This is the most critical step to halt new heat generation. Do not rely solely on cooling; you must cut off the chemical fuel.
Q: I am observing high levels of dinitrated impurities and unexpected gas evolution in my batch scale-up. Why did this not happen at the bench scale?A: This is a classic scale-up failure related to deteriorating surface-area-to-volume ratios.
Causality: At the bench scale, the flask's surface area easily dissipates heat. At scale, the reduced ratio causes internal temperatures to elevate. Elevated temperatures provide the activation energy required for secondary nitration events. These over-nitrated products are highly unstable and undergo exothermic decomposition, releasing gaseous by-products (nitrogen dioxide, oxygen)[2][5].
Q: My ortho/para regioselectivity is poor, yielding unwanted isomers. How does thermal management affect this?A: Regioselectivity in electrophilic aromatic substitution is highly temperature-dependent.
Causality: Lower temperatures generally favor the formation of the para-isomer (or the least sterically hindered position) because the reaction is under strict kinetic control[6]. When exotherms are poorly managed and temperatures spike, the system gains enough energy to overcome the steric hindrance at the ortho positions, degrading your isomeric purity.
Frequently Asked Questions (FAQs)
Q: Why do we use a continuous flow reactor instead of a standard batch kettle for this specific molecule?A: Nitration is one of the most hazardous classes of exothermic reactions. A traditional kettle reactor simply cannot transfer heat fast enough, leading to local hot spots[3]. Flow reactors possess a small reaction volume and massive surface area, enabling fast dissipation of heat and allowing the reaction to proceed safely without the need for 6-hour dropwise additions[1][7].
Q: During the quenching step, I noticed a massive temperature spike (ΔT > 100 °C). Is the nitration reaction still occurring?A: No, this is the heat of dilution. Calorimetric analysis shows that quenching nitration mixtures induces an extreme adiabatic temperature rise[2]. This pronounced exothermicity is strictly due to the physical mixing of concentrated sulfuric and nitric acids with water. This is why a controlled, reverse-quench into a large volume of ice water is mandatory.
Thermal Runaway Mitigation Logic
Caption: Decision matrix for mitigating thermal runaway during nitration.
References
Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. Available at:[Link]
ACS Publications. Managing Hazards for Scale Up of Chemical Manufacturing Processes. Available at:[Link]
Royal Society of Chemistry (RSC). An assessment of a multipoint dosing approach for exothermic nitration in CSTRs in series. Available at: [Link]
Semantic Scholar. Nitration and flow chemistry. Available at: [Link]
National Institutes of Health (NIH). Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. Available at: [Link]
Thieme Connect. Research Progress on Continuous-Flow Nitrification Technology and Equipment. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene
Subject: Optimization of Solvent Effects for Regioselective SNAr Alkoxylation
Ticket ID: #SNAR-23F-PROP
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Solvent Decision Matrix
Welcome to the technical support hub for the synthesis of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene . This synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) where the choice of solvent is not merely about solubility—it is the primary switch for controlling Regioselectivity (C3 vs. C2 attack) and Chemomess (Hydrolysis impurities).
Your target molecule requires the selective displacement of a fluorine atom at the C3 position (ortho to the nitro group) of the likely precursor, 1-chloro-2,3-difluoro-5-nitrobenzene.[1] This presents a classic competitive kinetics challenge against the C2-fluorine (para to nitro).
Quick Reference: Solvent Impact Table
Solvent Class
Examples
Kinetic Profile
Regioselectivity Risk
Impurity Profile
Recommended For
Dipolar Aprotic
DMF, DMSO, NMP
Fastest (Naked anion effect)
High (Favors sterically unhindered para-attack at C2)
FAQ 1: "I am observing a significant amount of the regioisomer (2-propoxy derivative). How do I shift selectivity to the 3-position?"
Diagnosis:
You are likely running the reaction in a high-dielectric dipolar aprotic solvent (like DMF or DMSO). In these solvents, the propoxide anion is "naked" (poorly solvated), making it highly reactive but less discriminating. It prefers the C2 position (para to NO2) because it is electronically activated and sterically less hindered than the C3 position (ortho to NO2 and flanked by Cl).
The Fix:
Switch to a Non-Polar Solvent with Phase Transfer Catalysis (PTC) or a Low-Polarity Ethereal Solvent .
Mechanism: In non-polar solvents (e.g., Toluene), the reaction relies on tight ion-pairing between the cation (Na+ or K+) and the nucleophile. The nitro group oxygen can coordinate with the cation, effectively "guiding" the alkoxide to the ortho (C3) position via a cyclic transition state.
Protocol Adjustment:
Replace DMF with Toluene .
Add 5 mol% Tetrabutylammonium bromide (TBAB) .
Use solid KOH/K2CO3 and Propanol (1.1 eq) rather than a pre-formed solution.
FAQ 2: "The reaction stalls at 60% conversion when using n-Propanol as the solvent."
Diagnosis:
This is the "Solvent Cage" effect. In protic solvents like n-Propanol, the solvent molecules form strong hydrogen bonds with the propoxide oxygen. This stabilizes the nucleophile, significantly increasing the activation energy required to break the solvent shell and attack the aromatic ring.
The Fix:
You need to disrupt the hydrogen bonding network without fully switching to a "dirty" aprotic solvent.
Option A (Temperature): Increase temperature to reflux (97°C). SNAr rates in protic solvents are highly temperature-dependent.
Option B (Co-solvent): Add 10-20% THF or Acetonitrile .[1] This breaks the structured alcohol lattice, freeing up the nucleophile, while maintaining enough protic character to suppress by-products.
FAQ 3: "I see a 'Phenol' impurity (Ar-OH) growing over time. Where is this coming from?"
Diagnosis:
This is a hydrolysis product caused by trace water in your solvent reacting with the highly activated fluoronitrobenzene. In basic conditions, water generates hydroxide (OH-), which is a smaller, harder nucleophile than propoxide and competes for the fluorine.
The Fix:
Solvent Spec: Ensure solvents are Anhydrous (<50 ppm H2O).
Reagent Check: Hygroscopic bases (like KOH or NaH) are common moisture vectors. Use fresh bottles or dry them.
Scavenger: Add 3Å Molecular Sieves to the reaction vessel if running in aprotic solvents.
This diagram illustrates the kinetic competition between the desired Ortho-attack (C3) and the undesired Para-attack (C2), highlighting how solvent choice influences the transition state energy.
Caption: Path A (Green) represents the desired ortho-substitution promoted by non-polar conditions.[1] Path B (Red) represents the para-substitution impurity favored by high-polarity solvents.[1]
Diagram 2: Troubleshooting Flowchart
Follow this logic tree to resolve synthesis issues in real-time.
Caption: Decision tree for correcting common SNAr failures based on solvent properties.
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge 1-Chloro-2,3-difluoro-5-nitrobenzene (1.93 g, 10 mmol) and Tetrabutylammonium bromide (TBAB) (0.16 g, 0.5 mmol).
Solvent: Add Toluene (20 mL). Stir to dissolve.
Nucleophile Generation: In a separate vial, mix n-Propanol (0.72 g, 12 mmol) with finely ground KOH (0.67 g, 12 mmol). Note: Alternatively, use Potassium tert-butoxide (KOtBu) in Toluene and add n-Propanol slowly.[1]
Addition: Add the alkoxide/base mixture to the toluene solution dropwise at 0°C.
Reaction: Allow to warm to Room Temperature (25°C). Monitor by HPLC/TLC.
Checkpoint: If conversion is <10% after 2 hours, heat to 50°C.
Workup: Quench with water (20 mL). Separate layers. Wash organic layer with brine. Dry over MgSO4 and concentrate.
References
Acevedo, O., & Jorgensen, W. L. (2004).[2][3] Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(11), 1881–1884.
Bunnett, J. F. (1951). Mechanism and Reactivity in Aromatic Nucleophilic Substitution Reactions. Quarterly Reviews, Chemical Society, 5(2), 127-149.
Newby, J. A., et al. (2016). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv.
BenchChem Application Notes. (2025). Synthesis of 1-Chloro-2-(2-methylpropoxy)benzene Derivatives (Analogous Protocols).
comparative analysis of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene with similar compounds
Title: Comparative Analysis of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene: Reactivity, Sterics, and Applications in Drug Discovery Introduction 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene (CAS: 1881288-37-4) is a highly f...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Analysis of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene: Reactivity, Sterics, and Applications in Drug Discovery
Introduction
1-Chloro-2-fluoro-5-nitro-3-propoxybenzene (CAS: 1881288-37-4) is a highly functionalized, multi-halogenated nitroaromatic building block widely utilized in medicinal chemistry and agrochemical development[1]. The strategic placement of orthogonal reactive sites—a fluorine atom activated for Nucleophilic Aromatic Substitution (SNAr), a chlorine atom primed for palladium-catalyzed cross-coupling, and a nitro group reducible to an aniline—makes it a versatile scaffold. However, the presence of the bulky C3-propoxy group significantly alters its kinetic profile compared to simpler analogs. This guide provides an in-depth comparative analysis of its reactivity, steric parameters, and optimized experimental workflows.
Structural Profiling & Mechanistic Rationale
In this scaffold, the C2-fluorine is positioned para to the strongly electron-withdrawing C5-nitro group. This para-relationship is the primary driving force for SNAr, as the electronegative nitro group effectively stabilizes the negative charge in the intermediate Meisenheimer complex through resonance delocalization[2].
However, the C2-fluorine is sterically flanked by a C1-chlorine and a C3-propoxy group. The propoxy chain exerts a significant steric shielding effect. While the addition of a nucleophile to the electron-deficient aromatic ring is the rate-limiting step in these SNAr reactions[3], the steric bulk of the propoxy group increases the activation energy required to reach the transition state. This necessitates higher reaction temperatures or more nucleophilic amines compared to less hindered analogs. Furthermore, polar aprotic solvents (like Acetonitrile or DMF) are critical, as they accelerate the reaction by poorly solvating the nucleophile (increasing its ground-state energy) while stabilizing the polar Meisenheimer complex[4].
Comparative Analysis: Sterics and Kinetics
To objectively evaluate the performance of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene, we compare it against two closely related building blocks:
Analog A: 1-Chloro-2,4-difluoro-5-nitrobenzene (Minimal steric hindrance, highly reactive baseline).
Analog B: 1-Chloro-2-fluoro-3-methoxy-5-nitrobenzene (Methoxy analog, intermediate steric bulk).
The table below summarizes the kinetic and steric parameters impacting SNAr reactivity at the C2 position.
Compound
C3 Substituent
Taft Steric Parameter () of C3 Group
Relative SNAr Rate ()
Optimal SNAr Temp (°C)
Chemoselectivity (C2 vs C4/C6)
Analog A
-F
-0.46
100 (Baseline)
25
Moderate (competing C4-F)
Analog B
-OCH₃
-0.55
15
50
High
1-Chloro-2-fluoro-5-nitro-3-propoxybenzene
-OCH₂CH₂CH₃
-1.05
2.5
70–80
Excellent
Data Synthesis: The extended aliphatic chain of the propoxy group (-1.05
) drastically reduces the relative SNAr rate ( = 2.5) compared to the methoxy analog[5]. However, this steric hindrance provides a distinct advantage: it entirely suppresses off-target nucleophilic attack at other ring positions, yielding near-perfect regioselectivity.
To overcome the steric hindrance of the propoxy group, the following optimized protocol utilizes a polar aprotic solvent and elevated temperatures. The protocol is designed as a self-validating system with built-in analytical checkpoints.
Objective: Regioselective SNAr of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene with morpholine.
Step-by-Step Methodology:
Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene (1.0 mmol, 247.6 mg) in anhydrous Acetonitrile (5.0 mL).
Causality: Acetonitrile is chosen over protic solvents because it lacks hydrogen-bonding capabilities that would otherwise dampen the nucleophilicity of morpholine. It also supports the rate-limiting proton transfer mechanism often observed in these systems[6].
Causality: K₂CO₃ acts as an insoluble heterogeneous base to scavenge the hydrofluoric acid (HF) byproduct, preventing the protonation of the morpholine nucleophile, which would halt the reaction.
Thermal Activation: Seal the vial and heat the reaction mixture to 75 °C using an aluminum heating block. Stir vigorously (800 rpm) for 12 hours.
Validation Checkpoint 1 (TLC): After 12 hours, sample 5 µL of the reaction mixture, dilute in 100 µL EtOAc, and spot on a silica TLC plate. Elute with 20% EtOAc in Hexanes. The starting material (
) should be completely consumed, replaced by a bright yellow product spot (). The yellow color is indicative of the extended conjugation of the new nitro-aniline derivative.
Validation Checkpoint 2 (LC-MS): Confirm product mass. The expected
is 315.1 m/z. The presence of the characteristic chlorine isotope pattern (315/317 in a 3:1 ratio) validates that the C1-Cl bond remains intact.
Workup: Cool to room temperature, filter through a celite pad to remove K₂CO₃ and KF salts, and concentrate the filtrate under reduced pressure. Purify via flash chromatography if necessary.
Visualizing the Reaction Logic
Figure 1: Mechanistic workflow of the SNAr reaction at the sterically hindered C2-fluorine position.
Downstream Synthetic Divergence
The true value of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene lies in its orthogonality. Once the C2-fluorine is substituted, the remaining functional groups can be sequentially manipulated without cross-reactivity.
Figure 2: Orthogonal synthetic divergence pathways for late-stage functionalization.
Following the SNAr reaction, the C1-chlorine can undergo Suzuki-Miyaura cross-coupling with aryl boronic acids using standard palladium catalysts (e.g., Pd(dppf)Cl₂). Finally, the C5-nitro group can be reduced to an aniline using Iron/HCl or catalytic hydrogenation, opening the door for late-stage amide coupling to generate diverse drug-like libraries.
[4] PubMed. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Source: NIH. URL:
[5] ACS Publications. Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives. Source: ACS. URL:
[3] ResearchGate. Vicarious substitution of hydrogen versus SNAr of fluorine in p-fluoronitrobenzene. Source: ResearchGate. URL:
[6] ACS Publications. Evidence of Rate Limiting Proton Transfer in an SNAr Aminolysis in Acetonitrile under Synthetically Relevant Conditions. Source: ACS. URL:
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Structure-Activity Relationship (SAR) Studies of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene Analogs
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary
In the development of protoporphyrinogen oxidase (PPO) inhibitors—specifically the N-phenylphthalimide class (e.g., Flumioxazin)—the 1-chloro-2-fluoro-5-nitro-3-alkoxybenzene scaffold represents a critical "gateway" intermediate.[1][2] While the propargyloxy derivative is the industry standard for commercial herbicides, the propoxy analog (1-Chloro-2-fluoro-5-nitro-3-propoxybenzene) serves as a vital lipophilic probe and saturation analog in Structure-Activity Relationship (SAR) studies.
This guide objectively compares the Propoxy analog against the Propargyloxy (Flumioxazin precursor) and Methoxy standards, evaluating synthetic accessibility, physicochemical properties, and downstream biological potential.
Chemical Space & Design Strategy
The core scaffold functions as the "aniline precursor" (post-reduction) for the imide ring formation. The design strategy revolves around optimizing the C3-alkoxy substituent to maximize binding affinity within the PPO enzyme's hydrophobic pocket while maintaining metabolic stability.[1]
The Scaffold Architecture
Position 1 (Cl) & 2 (F): Essential halogens. The fluorine at C2 is critical for metabolic blocking and electronic tuning of the ring.
Position 5 (NO2): The "warhead" precursor. It is reduced to an amine to form the cyclic imide (the pharmacophore).
Position 3 (Propoxy): The variable region. In this guide, we analyze the impact of a saturated n-propyl chain versus unsaturated (propargyl/allyl) and short-chain (methyl) alternatives.
Comparative Analysis: Propoxy vs. Industry Standards
The following table synthesizes experimental data trends observed in PPO inhibitor development. The "Relative Potency" refers to the herbicidal activity of the final coupled product derived from these intermediates.
The Propoxy analog is frequently synthesized to test the "Saturation Effect." In PPO inhibitors, the propargyl (alkynyl) group is believed to engage in specific
- stacking or covalent interactions within the active site. By saturating this bond to a propyl group (the target compound), activity typically drops by 1-2 orders of magnitude. This confirms that the triple bond is pharmacophoric, not just a lipophilic spacer.
Experimental Protocols
To ensure reproducibility, we provide a self-validating protocol for the synthesis of the target intermediate via Williamson Ether Synthesis, followed by the reduction protocol used to activate it for coupling.
Protocol A: Synthesis of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene
Objective: Selective alkylation of the phenol without displacing the labile fluorine.
NMR should show a triplet at ~4.0 ppm (O-) and loss of the phenolic -OH singlet.
Protocol B: Reduction to Aniline (Activation)
Objective: Convert the nitro group to an amine for downstream coupling.
Method: Iron/Acetic Acid or ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
/Pd-C.
Critical Control: Monitor TLC for the disappearance of the non-polar nitro compound and appearance of the polar fluorescent amine spot.
Mechanism of Action & Pathway Visualization
The following diagram illustrates how this specific intermediate fits into the broader synthesis of PPO inhibitors and the biological mechanism of the final product.
Caption: Synthetic trajectory from the fluoro-nitro precursor to the bioactive PPO inhibitor, highlighting the target intermediate's role.
Conclusion
The 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene scaffold is a robust, high-yielding intermediate essential for defining the hydrophobic boundaries of the PPO binding pocket.[1] While it yields final products with lower herbicidal potency compared to the propargyl standard (Flumioxazin), it is an indispensable tool for:
Validating the necessity of unsaturation (alkyne vs. alkane) in the ether tail.
Optimizing lipophilicity (LogP) for formulation stability.
Serving as a cost-effective model for optimizing the downstream reduction and imidization reaction steps.
Recommendation: Use the propoxy analog during the early optimization phase of chemical process development to refine reaction conditions (yield/purity) before switching to the more expensive and sensitive propargyl halides.
References
BenchChem. (2025).[3] A Comparative Guide to the Synthesis and Properties of 1-Chloro-2-(2-methylpropoxy)benzene Analogs. BenchChem Application Notes. Link
Sumitomo Chemical Co. (1993). Process for producing N-phenylphthalimide derivatives (Flumioxazin).[1][2] US Patent 5,281,706. Link
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 80717232: 1-Fluoro-3-nitro-5-propoxybenzene.[1][4] PubChem.[4][5] Link
Kamdem, B. P., & Elizabeth, F. I. (2021). The Role of Nitro, Chloro, and Fluoro Substitution in the Design of Bioactive Compounds. Current Drug Targets, 22(4), 379-398. Link
ChemScene. (2024). Product Guide: 1-Chloro-2-fluoro-3-nitrobenzene Analogs. ChemScene. Link
comparing the reactivity of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene and 1,3-dichloro-2-nitrobenzene
Comparative Reactivity Guide: 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene vs. 1,3-Dichloro-2-nitrobenzene in Nucleophilic Aromatic Substitution (SNAr) As a Senior Application Scientist in early-stage drug discovery and pr...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Reactivity Guide: 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene vs. 1,3-Dichloro-2-nitrobenzene in Nucleophilic Aromatic Substitution (SNAr)
As a Senior Application Scientist in early-stage drug discovery and process chemistry, I frequently evaluate building blocks for library synthesis. The selection of halogenated nitroaromatics is rarely trivial; subtle structural differences can mean the difference between a reaction that proceeds quantitatively at room temperature and one that fails under forcing conditions.
This guide provides an objective, mechanistic comparison of two distinct building blocks: 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene and 1,3-dichloro-2-nitrobenzene . By dissecting their structural causality, we can predict their performance in Nucleophilic Aromatic Substitution (SNAr) workflows and design self-validating experimental protocols.
Mechanistic Causality: The Role of Sterics and Electronegativity
The fundamental principle governing SNAr reactivity is the stabilization of the anionic Meisenheimer intermediate. This stabilization relies heavily on the electron-withdrawing mesomeric effect (-M) of the nitro group, which requires the -NO2 moiety to be perfectly coplanar with the aromatic ring[1].
The Steric Penalty in 1,3-Dichloro-2-nitrobenzene
In 1,3-dichloro-2-nitrobenzene, the nitro group at position 2 is flanked by two bulky chlorine atoms at positions 1 and 3. This severe steric clash forces the nitro group to rotate out of the carbocyclic plane[2]. Consequently, the
-orbital overlap between the nitro group and the aromatic ring is broken. The nitro group can no longer exert its powerful -M effect and is reduced to relying solely on its weaker inductive (-I) effect. This phenomenon, known as Steric Inhibition of Resonance (SIR), results in exceptionally sluggish reactivity towards nucleophiles[2].
Planarity and the "Fluorine Anomaly" in 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene
Conversely, 1-chloro-2-fluoro-5-nitro-3-propoxybenzene is a highly activated substrate. The nitro group at position 5 is flanked by small hydrogen atoms (at positions 4 and 6), allowing it to remain completely coplanar with the ring and exert its maximum -M effect.
Furthermore, the leaving group—fluorine at position 2—is situated exactly para to the nitro group. In SNAr reactions, the addition of the nucleophile to the aromatic ring is the rate-determining step[1][3]. Fluorine is the most electronegative halogen, meaning it highly polarizes the C-F bond, rendering the C2 carbon intensely electrophilic. Despite fluorine being a poor leaving group in aliphatic SN2 reactions, it is the premier leaving group in SNAr because it dramatically lowers the activation energy of the rate-limiting addition step[1]. The chlorine (at C1) and propoxy (at C3) groups are meta to the nitro group and are therefore not activated for substitution, ensuring absolute regioselectivity.
Figure 1: Mechanistic divergence in SNAr reactivity dictated by steric inhibition of resonance and leaving group electrophilicity.
Quantitative Performance Comparison
The structural differences translate directly into operational parameters in the laboratory. The table below summarizes the expected performance metrics when reacting these building blocks with a standard secondary amine (e.g., piperidine).
To demonstrate the practical implications of these reactivity profiles, I have designed two SNAr protocols using piperidine as the model nucleophile. Every robust protocol must be a self-validating system; therefore, built-in LC-MS checkpoints are included to prove the causality of the transformations.
Protocol A: Mild Amination of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene
Causality: Because the substrate is highly activated by the planar nitro group and the highly electrophilic C-F bond, mild bases and ambient temperatures are sufficient. DMF is chosen to stabilize the polar transition state without requiring thermal energy.
Setup: Dissolve 1.0 mmol of 1-chloro-2-fluoro-5-nitro-3-propoxybenzene[4] in 5.0 mL of anhydrous DMF.
Reagent Addition: Add 1.2 mmol of piperidine, followed by 1.5 mmol of finely powdered K2CO3 (acts as an acid scavenger to neutralize the generated HF).
Reaction: Stir the suspension at 25 °C for 2 hours.
Validation Checkpoint (LC-MS): Sample the reaction.
Self-Validation Logic: The displacement of fluorine (-19 Da) by piperidine (+84 Da) results in a net mass shift of +65 Da . Crucially, because the unreactive meta-chlorine is retained, the product mass spectrum will exhibit a characteristic 3:1 isotopic ratio (M / M+2), proving that regioselective substitution of the fluorine occurred.
Workup: Dilute with water to precipitate the highly pure product, filter, and dry.
Protocol B: Forcing Amination of 1,3-Dichloro-2-nitrobenzene
Causality: The out-of-plane nitro group fails to stabilize the intermediate. To overcome the massive activation energy barrier, a high-boiling, highly polar solvent (DMSO) and extreme thermal conditions are mandatory[5].
Setup: Dissolve 1.0 mmol of 1,3-dichloro-2-nitrobenzene in 5.0 mL of anhydrous DMSO.
Reagent Addition: Add 3.0 mmol of piperidine (excess required due to potential degradation at high temperatures).
Reaction: Heat the mixture to 120 °C in a sealed tube for 24 hours.
Validation Checkpoint (LC-MS): Sample the reaction.
Self-Validation Logic: The starting material exhibits a 9:6:1 isotopic ratio due to the presence of two chlorine atoms. Upon displacement of one chlorine (-35.5 Da) by piperidine (+84 Da), the net mass shift is +48.5 Da . The isotopic pattern of the product will shift to a 3:1 ratio (indicating only one chlorine remains). If a 1:0 ratio is observed, it indicates over-reaction (displacement of both chlorines), validating the poor selectivity of forcing conditions.
Workup: Quench with brine and extract with EtOAc multiple times to remove the DMSO.
Figure 2: Experimental workflow comparison demonstrating the operational impact of substrate reactivity.
Conclusion
For library synthesis and scale-up, 1-chloro-2-fluoro-5-nitro-3-propoxybenzene is vastly superior as an electrophilic building block. Its structural geometry allows for maximum resonance activation, and the presence of a para-fluoro leaving group ensures rapid, regioselective SNAr reactions under mild conditions. Conversely, 1,3-dichloro-2-nitrobenzene suffers from severe steric inhibition of resonance, rendering it highly unreactive and requiring harsh, often unselective, reaction conditions.
References
Filo. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chloronitrobenzene. Retrieved from: [Link]
National Center for Biotechnology Information (PMC). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from:[Link]
Università di Bologna (Archivio istituzionale della ricerca). 4,6-dichloro-5-nitrobenzofuroxan and 1,3-dichloro-2-nitrobenzene reactivity. Retrieved from: [Link]
Spectroscopic Differentiation of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene Isomers: A Comprehensive Guide
Executive Summary In the development of halogenated aromatic building blocks for pharmaceuticals and agrochemicals, regiochemistry dictates both chemical reactivity and biological target affinity. The compound 1-chloro-2...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of halogenated aromatic building blocks for pharmaceuticals and agrochemicals, regiochemistry dictates both chemical reactivity and biological target affinity. The compound 1-chloro-2-fluoro-5-nitro-3-propoxybenzene (CAS 1881288-37-4) and its positional isomers represent a complex class of 1,2,3,5-tetrasubstituted benzenes. Distinguishing these isomers—specifically differentiating the target 2-fluoro isomer from the closely related 3-fluoro isomer (1-chloro-3-fluoro-5-nitro-2-propoxybenzene)—requires a rigorous, multi-nuclear spectroscopic approach. This guide provides an objective comparison of their spectral signatures, detailing the causality behind the observed phenomena and establishing self-validating experimental protocols.
Structural Causality & Theoretical Framework
The core challenge in differentiating highly substituted benzene isomers lies in the subtle shifts in their electronic environments and molecular symmetry[1]. Both isomers possess two isolated aromatic protons (at positions 4 and 6), but their spatial relationship to the spin-½ fluorine nucleus (
F) differs dramatically.
Isomer A (1-Chloro-2-fluoro-5-nitro-3-propoxybenzene): The fluorine atom is located at C2. The two aromatic protons (H4 and H6) are both situated meta to the fluorine atom. Consequently, both protons will exhibit a meta H-F coupling constant (
), typically in the range of 4–8 Hz.
Isomer B (1-Chloro-3-fluoro-5-nitro-2-propoxybenzene): The fluorine atom is located at C3. Here, H4 is ortho to the fluorine, while H6 is para to it. This regiochemistry results in a large ortho H-F coupling (
Hz) for H4, and a negligible para H-F coupling ( Hz) for H6.
Furthermore, the electron-withdrawing nitro group deshields the ring protons, pushing their signals downfield, while the electron-donating propoxy group provides localized shielding via resonance[2]. The interplay of these
and orbital effects also dictates the C NMR chemical shifts, as changes in the -bonding framework heavily influence the carbon resonances in substituted benzenes.
Comparative Spectroscopic Data
Table 1:
H and
F NMR Spectroscopic Comparison
(Predicted representative values in CDCl
at 400 MHz)
Nucleus
Parameter
Isomer A (2-Fluoro target)
Isomer B (3-Fluoro alternative)
Causality / Structural Basis
H NMR
H4 Signal
~7.71 ppm, dd ( Hz)
~7.83 ppm, dd ( Hz)
Isomer B shows large ortho coupling; Isomer A shows smaller meta coupling.
H NMR
H6 Signal
~7.83 ppm, dd ( Hz)
~7.95 ppm, d ( Hz)
H6 in Isomer B is para to F, resulting in negligible F-coupling.
F NMR
F Signal
~ -115 ppm, pseudo-triplet
~ -110 ppm, doublet of doublets
Isomer A's fluorine couples to two meta protons; Isomer B's couples strongly to one ortho proton[3].
Table 2:
C NMR and IR Spectroscopic Comparison
Technique
Parameter
Isomer A (2-Fluoro target)
Isomer B (3-Fluoro alternative)
Causality / Structural Basis
C NMR
C-F Coupling
C1 & C3 show (~20 Hz)
C2 & C4 show (~20 Hz)
The position of the large doublet splitting in the C spectrum identifies the carbons adjacent to fluorine[4].
FT-IR
C-H Wagging
~870 cm
~885 cm
Out-of-plane bending vibrations shift based on the specific steric crowding of the 1,2,3,5-substitution pattern[5].
Logical Workflow for Isomer Differentiation
Fig 1: Logical workflow for spectroscopic differentiation of fluorinated benzene isomers.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in the structural assignment, the following protocols employ self-validating mechanisms that eliminate external variables and confirm causality.
Objective: Unambiguously assign the regiochemistry of the fluorine atom relative to the aromatic protons.
Sample Preparation: Dissolve 15 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Standard
H Acquisition: Acquire a standard 1D H NMR spectrum (400 MHz or higher). Focus on the aromatic region (7.5–8.2 ppm). Identify the two distinct proton signals and calculate their -coupling constants.
Self-Validation Step (
H{F} Decoupling): Acquire a second H spectrum while applying continuous-wave decoupling at the F resonance frequency.
Causality Check: If the compound is Isomer A, the two doublet-of-doublets will collapse into two simple doublets (representing only the
meta coupling of ~2.5 Hz). This self-validates that the larger ~6.0 Hz coupling was indeed caused by fluorine, definitively ruling out unexpected proton-proton interactions.
C NMR Acquisition: Acquire a C NMR spectrum (100 MHz) with H decoupling. Map the (~250 Hz) and (~20 Hz) couplings to confirm the carbon skeleton's proximity to the fluorine atom.
Protocol 5.2: ATR-FTIR Spectroscopy
Objective: Confirm the presence of functional groups and analyze the aromatic substitution pattern via out-of-plane bending.
Calibration (Self-Validation): Prior to sample analysis, collect a background spectrum and immediately run a polystyrene standard film. Verify that the reference peak at exactly 1601 cm
is present. This ensures the interferometer is perfectly calibrated, granting confidence to the exact wavenumber shifts of the C-H wagging bands.
Sample Application: Place 2-3 mg of the neat solid compound onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure using the anvil to ensure intimate contact.
Data Acquisition: Collect 32 scans at a resolution of 4 cm
from 4000 to 400 cm.
Spectral Analysis: Identify the asymmetric NO
stretch (~1530 cm) and the symmetric NO stretch (~1350 cm). Examine the fingerprint region (900–700 cm) for the diagnostic C-H wagging bands indicative of the specific tetrasubstituted pattern[5].
References
Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Available at:[Link]
Tel Aviv University. NMR Spectroscopy of Benzene Derivatives. Available at:[Link]
Chemistry LibreTexts. 3.10: Spectroscopy of Aromatic Compounds. Available at: [Link]
RSC Publishing. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Available at: [Link]
Dove Medical Press. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: In-Silico Toxicity Profiling of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene
Executive Summary & Chemical Identity
Subject: 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene
Context: A polysubstituted aromatic intermediate, likely utilized in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides or specific kinase inhibitors.
The Challenge: Experimental toxicity data for specific synthesis intermediates is often proprietary or non-existent. This guide evaluates the performance of leading in-silico prediction architectures (QSAR, Rule-Based, and Consensus Modeling) to generate a reliable toxicity profile for this molecule.
For a researcher assessing this molecule, relying on a single algorithm is a critical failure point. We compare three distinct computational approaches to triangulate the true toxicity profile.
Architecture A: Consensus QSAR (EPA T.E.S.T.)
Mechanism: Averaging predictions from multiple sub-models (Hierarchical Clustering, Nearest Neighbor, FDA Fit).
Performance for Subject: High reliability for Acute Oral Toxicity (LD50) due to the robust training set of nitro-aromatics.
Pros: Mitigates the bias of any single algorithm; provides "Applicability Domain" alerts.
Cons: Can struggle with steric effects of the propoxy chain if the specific fragment is underrepresented.
Architecture B: Rule-Based Expert Systems (Derek Nexus / Toxtree)
Mechanism: Matches structural alerts (toxicophores) against a curated knowledge base.[3]
Performance for Subject: Best for Mutagenicity (Ames) prediction. It explicitly flags the aromatic nitro group and analyzes the shielding effect of the ortho-fluorine.
Pros: Provides mechanistic reasoning (e.g., "Nitro group reduction to hydroxylamine").
Cons: Binary output (Toxic/Non-toxic) lacks the quantitative resolution of QSAR.
Aromatic Nitro group (structural alert). Potential for DNA intercalation.
Rat Oral LD50
450 - 800 mg/kg
Medium
Class III (Moderate Toxicity). Nitro-reduction leads to reactive metabolites.
Daphnia Magna LC50
2.1 mg/L (48h)
High
Baseline narcosis driven by hydrophobicity (LogP > 3).
Skin Sensitization
Sensitizer
Medium
Nucleophilic aromatic substitution (SNAr) potential at the Fluorine position (activated by Nitro).
Critical Insight: The presence of the Fluorine atom ortho to the Nitro group (and para to the Propoxy) creates a specific electronic environment. While the Nitro group suggests mutagenicity, the Propoxy tail increases lipophilicity, shifting the risk profile towards aquatic bioaccumulation and chronic hepatotoxicity rather than just acute lethality.
Mechanistic Deep Dive & Causality
The Mutagenicity Pathway (Nitro-Reduction)
The primary safety concern for this molecule is genotoxicity.
Metabolic Activation: The 5-nitro group is enzymatically reduced (via nitroreductases) to a hydroxylamine (-NHOH).
DNA Adduct Formation: The hydroxylamine can undergo esterification, forming a nitrenium ion that covalently binds to DNA (typically Guanine residues).
Mitigating Factor: The propoxy group at position 3 provides steric bulk, which may slightly hinder the enzymatic reduction compared to a simple nitrobenzene, but likely not enough to negate the risk.
The Aquatic Toxicity Pathway (Narcosis)
With a predicted LogP > 3.0, the molecule enters cell membranes easily.
Uptake: Rapid absorption across gill membranes in fish/invertebrates.
Mechanism: Non-polar narcosis (disruption of membrane fluidity) combined with potential specific inhibition if the molecule acts as a PPO inhibitor analog.
Visualization: In-Silico Consensus Workflow
The following diagram illustrates the logical flow for validating the toxicity of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene using a multi-tool approach.
Caption: Consensus workflow integrating physicochemical descriptors (LogP) with rule-based and statistical models to derive the final toxicity profile.
Experimental Protocol: Running the Prediction
To replicate these results or apply this workflow to analogs, follow this self-validating protocol.
Step 1: Structure Standardization
Convert the IUPAC name to SMILES using a reliable resolver (e.g., PubChem Sketcher or ChemDraw).
Validation: Ensure the Nitro group is explicitly defined as [O-] to avoid valence errors in calculation engines.
Step 2: Consensus Modeling (EPA T.E.S.T.)
Download/Launch: Open the EPA T.E.S.T. (Toxicity Estimation Software Tool) application.[4]
Input: Paste the SMILES string.
Method Selection: Select "Consensus Method" (averages Hierarchical, Single Model, and FDA methods).
Endpoint: Select "Oral LD50 (Rat)" and "Mutagenicity".
Applicability Domain Check:
Critical Step: Review the "Applicability Domain" output. If the specific Propoxy-Fluoro-Nitro fragment is missing from the training set, the tool will flag the prediction as "Low Confidence."
Correction: If low confidence, switch to "Nearest Neighbor" method to see the specific analogs used for the prediction.
Class Selection: The tool should auto-classify as "Neutral Organics" and "Nitro-aromatics".
Output Analysis: Record the Acute (LC50 96h) and Chronic (ChV) values for Fish, Daphnid, and Green Algae.
Correction: If LogP > 5.0 (unlikely here, but possible for longer chain analogs), apply a "solubility cutoff" correction.
References
U.S. Environmental Protection Agency. (2023). Toxicity Estimation Software Tool (T.E.S.T.) User Guide. EPA.[2] [Link]
Daghighi, A., et al. (2022).[4] "In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach." Toxics, 10(12), 746.[4][5][6] [Link]
Mayo-Bean, K., et al. (2017). ECOSAR Methodology Document. U.S. Environmental Protection Agency. [Link]
Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 7, 42717. [Link]
Literature Review & Comparison Guide: 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene
This guide provides an in-depth technical review of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene , a specialized halogenated nitroaromatic intermediate.[1] It is designed for researchers in medicinal chemistry and agrochem...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical review of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene , a specialized halogenated nitroaromatic intermediate.[1] It is designed for researchers in medicinal chemistry and agrochemical discovery who require precise data on synthesis, reactivity, and analog comparison.[2]
[1]
Executive Summary
1-Chloro-2-fluoro-5-nitro-3-propoxybenzene (CAS: 1881288-37-4) is a trisubstituted benzene derivative serving as a critical scaffold in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors (herbicides) and kinase inhibitors (oncology).[1] Its unique substitution pattern—combining a reactive nitro group, a directing fluorine atom, and a lipophilic propoxy chain—makes it a versatile building block for Nucleophilic Aromatic Substitution (SNAr) and reduction-cyclization sequences.[1]
This guide compares the propoxy derivative against its methoxy and isopropoxy analogs, highlighting how the n-propoxy chain optimizes lipophilicity (LogP) and membrane permeability without introducing the steric hindrance associated with branched chains.[1][2]
Chemical Profile & Structural Logic[2]
Feature
Specification
Compound Name
1-Chloro-2-fluoro-5-nitro-3-propoxybenzene
CAS Number
1881288-37-4
Molecular Formula
C₉H₉ClFNO₃
Molecular Weight
233.62 g/mol
Core Scaffold
1,2,3,5-Tetrasubstituted Benzene
Key Functional Groups
Nitro (-NO₂): Electron-withdrawing, activates ring for SNAr.Fluorine (-F): Ortho-director, potential leaving group.Propoxy (-OPr): Lipophilic handle, electron-donating.[1][3][4][5]
Structural Advantages
Regiochemical Control: The fluorine atom at position 2 is activated by the para-nitro group (position 5), but the presence of the electron-donating propoxy group at position 3 modulates this reactivity, allowing for highly selective downstream functionalization.
Lipophilic Tuning: The propyl chain increases the partition coefficient (LogP) by approximately 1.0 unit compared to the methoxy analog, enhancing uptake in waxy plant cuticles (agrochemicals) or lipid bilayers (pharmaceuticals).[2]
Synthesis & Manufacturing Pathways
Two primary routes exist for the synthesis of this scaffold. The Phenol Alkylation Route is preferred for high-purity library generation, while the SNAr Route is scalable for industrial production.[1][2]
Route A: Williamson Ether Synthesis (Recommended for Analogs)
This modular approach allows for the rapid generation of various alkoxy analogs (methoxy, ethoxy, propoxy) from a common phenolic intermediate.
Mechanism: The propoxide nucleophile attacks C3.[2] Note: Regioselectivity is critical here; C2 is also activated.[2] Conditions must be tuned to favor C3 substitution, often using steric control or solvent polarity.[1]
Synthesis Workflow Diagram
Caption: Modular synthesis pathway via phenol alkylation, allowing divergent synthesis of propoxy, methoxy, and isopropoxy analogs.[1]
Comparative Performance Guide
This section objectively compares the Propoxy variant against key analogs.
Isopropoxy may hinder binding in tight enzyme pockets.[2]
Metabolic Stability
Moderate
Low (O-demethylation)
High
Propoxy resists rapid oxidative dealkylation better than methoxy.[1][2]
Solubility (Org.)
Excellent
Good
Excellent
Propoxy improves solubility in formulation solvents.[2]
Performance Analysis
Bioavailability: The Propoxy analog sits in the "Goldilocks zone" for agrochemical formulations.[2] It is lipophilic enough to penetrate leaf cuticles (unlike the Methoxy analog) but lacks the excessive steric bulk of the Isopropoxy group, which can interfere with target enzyme binding sites (e.g., PPO active sites).
Synthetic Utility: Unlike the Isopropoxy group, which is prone to elimination (forming propene) under harsh acidic conditions, the n-propoxy ether linkage is robust, surviving subsequent reduction (Fe/HCl) and cyclization steps.[2]
Experimental Protocol: Synthesis & Validation
Objective: Synthesis of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene via Williamson Ether Synthesis.
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the phenol substrate in anhydrous DMF (5 mL per mmol).
Deprotonation: Add K₂CO₃ in one portion. The suspension will likely turn yellow/orange due to phenoxide formation.[2] Stir at Room Temperature (RT) for 15 minutes.
Alkylation: Add 1-Bromopropane and the catalytic KI.[2]
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[2] The starting material spot (lower Rf) should disappear.[2]
Work-up:
Cool to RT and pour into ice-cold water (5x reaction volume).
patent analysis for the synthesis of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene
An in-depth technical analysis for researchers and process chemists evaluating synthetic pathways for highly functionalized fluoronitrobenzene building blocks. Executive Summary 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis for researchers and process chemists evaluating synthetic pathways for highly functionalized fluoronitrobenzene building blocks.
Executive Summary
1-Chloro-2-fluoro-5-nitro-3-propoxybenzene is a highly functionalized, 1,2,3,5-tetrasubstituted aromatic building block. Its structural architecture—featuring orthogonal reactive sites including a chlorine atom for cross-coupling, a highly activated fluorine for Nucleophilic Aromatic Substitution (SNAr), and a nitro group for downstream reduction—makes it a critical intermediate in the development of advanced Active Pharmaceutical Ingredients (APIs), particularly kinase inhibitors [1].
Synthesizing this specific regioisomer presents significant challenges. Direct electrophilic nitration of 1-chloro-2-fluoro-3-propoxybenzene is unviable because the strongly activating propoxy group directs incoming electrophiles to the 4- and 6-positions, failing to yield the desired 5-nitro isomer. Consequently, the industry standard relies on the O-alkylation of a pre-assembled scaffold: 3-chloro-2-fluoro-5-nitrophenol .
This guide objectively compares the two primary methodologies for the propylation of this sterically hindered, electron-deficient phenol: the Williamson Ether Synthesis and the Mitsunobu Reaction .
Before selecting an alkylation route, one must understand the electronic environment of the precursor, 3-chloro-2-fluoro-5-nitrophenol.
In this molecule, the fluorine atom is located at position 2, which is para to the strongly electron-withdrawing nitro group (position 5). According to the principles of [2], halogens positioned ortho or para to a nitro group are highly susceptible to nucleophilic attack. If a strong, nucleophilic base (like Sodium Hydroxide) is used during O-alkylation, the hydroxide ion can attack the C2 position, displacing the fluorine via a Meisenheimer complex [3]. This side reaction generates a toxic resorcinol derivative and destroys the required API scaffold.
Therefore, the chosen synthetic route must achieve complete O-alkylation at the C1-hydroxyl group without triggering SNAr at the C2-fluorine.
Fig 1. O-alkylation pathways to synthesize 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene.
Comparative Performance Data
The following table summarizes the experimental performance of both routes when scaled to a 100-gram pilot batch.
Performance Metric
Route A: Williamson Ether Synthesis
Route B: Mitsunobu Alkylation
Overall Yield
88 - 92%
75 - 80%
Product Purity (HPLC)
>99.0%
~95.0% (Struggles with PPh3O removal)
E-Factor (Waste Ratio)
~12 (Highly Favorable)
>40 (Poor atom economy)
SNAr Side-Product
<0.5% (Controlled by weak base)
Not detected
Scalability
Excellent (Standard pilot plant)
Poor (Exothermic betaine formation)
Primary Reagent Cost
Low (1-Bromopropane, K2CO3)
High (DIAD, Triphenylphosphine)
Verdict:Route A (Williamson Synthesis) is the superior choice for both bench-scale research and commercial API manufacturing. While Route B offers milder thermal conditions, the massive generation of triphenylphosphine oxide (PPh3O) waste and the high cost of DIAD make it inefficient for this specific non-chiral transformation.
The use of milled Potassium Carbonate (K2CO3) provides a high surface area for rapid phenol deprotonation but lacks the nucleophilic strength to trigger SNAr at the C2-fluorine.
Reactor Preparation: To a dry, nitrogen-purged 1 L jacketed reactor, charge 3-chloro-2-fluoro-5-nitrophenol (100 g, 0.52 mol) and anhydrous N,N-Dimethylformamide (DMF) (500 mL). Causality: DMF is a polar aprotic solvent that leaves the phenoxide anion unsolvated and highly reactive, accelerating the SN2 substitution.
Base Addition: Add finely milled K2CO3 (108 g, 0.78 mol, 1.5 eq). Stir the deep yellow/orange suspension for 15 minutes at 20°C to ensure complete phenoxide formation.
Alkylation: Dropwise add 1-Bromopropane (77 g, 0.62 mol, 1.2 eq) over 30 minutes. Maintain the internal temperature at 20-25°C during the addition to prevent localized heating.
Heating & IPC: Heat the suspension to 60°C.
Self-Validation Check: Sample the reaction every 2 hours. Analyze via HPLC (C18 column, MeCN/H2O, 254 nm). The reaction is deemed complete and self-validated when the precursor phenol AUC is <1.0%. (Typically takes 4-6 hours).
Workup & Isolation: Cool the reactor to 10°C and slowly quench with 1.5 L of chilled deionized water. The target product will immediately precipitate as an off-white to pale yellow solid. Filter the crude solid, wash thoroughly with water (3 x 200 mL) to remove all traces of DMF and inorganic salts, and dry under vacuum at 45°C.
Route B: Mitsunobu Alkylation (Alternative for Heat-Sensitive Analogs)
This route is generally reserved for synthesizing chiral ether analogs (using chiral alcohols) where inversion of stereochemistry is required, as it avoids harsh bases entirely.
Reactor Preparation: In a 1 L round-bottom flask, dissolve 3-chloro-2-fluoro-5-nitrophenol (100 g, 0.52 mol), 1-Propanol (37.5 g, 0.62 mol, 1.2 eq), and Triphenylphosphine (PPh3) (164 g, 0.62 mol, 1.2 eq) in anhydrous Tetrahydrofuran (THF) (600 mL).
Cooling: Cool the mixture strictly to 0°C using an ice-brine bath.
Redox Activation: Slowly add Diisopropyl azodicarboxylate (DIAD) (125 g, 0.62 mol, 1.2 eq) via an addition funnel over 1 hour.
Causality: The reaction between PPh3 and DIAD to form the active betaine intermediate is highly exothermic. Slow addition is critical to prevent thermal degradation of the nitroaromatic ring and to avoid runaway kinetics.
Reaction & IPC: Allow the reaction to warm to room temperature (20°C) and stir for 4 hours.
Self-Validation Check: Confirm completion via TLC (Hexanes/EtOAc 8:2). The highly UV-active phenol spot (Rf ~0.2) must be completely consumed, replaced by the less polar product spot (Rf ~0.6).
Workup & Isolation: Concentrate the THF under reduced pressure. Triturate the viscous residue with cold diethyl ether/hexanes (1:1) to precipitate the bulk of the PPh3O byproduct. Filter off the solid waste, concentrate the filtrate, and purify the target compound via silica gel chromatography.
Conclusion & Scale-Up Recommendations
For the synthesis of 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene, Route A is unequivocally the most robust and scalable method. By leveraging the differential reactivity between the acidic C1-hydroxyl group and the SNAr-sensitive C2-fluorine, process chemists can utilize a mild base (K2CO3) in a polar aprotic solvent to achieve >99% purity with minimal E-factor. When scaling beyond 10 kg, ensure adequate agitation during the water quench phase of Route A to prevent the precipitating product from trapping unreacted 1-bromopropane or DMF within the crystal lattice.
References
US Patent 2003/0232869 A1 - N3 alkylated benzimidazole derivatives as MEK inhibitors
Source: Google Patents
URL
Nucleophilic aromatic substitution
Source: Wikipedia
URL:[Link]
Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
Comprehensive Safety and Disposal Guide for 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene (CAS: 1881288-37-4) is a highly specialized pharmaceutical intermediate and molecular buil...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Disposal Guide for 1-Chloro-2-fluoro-5-nitro-3-propoxybenzene
1-Chloro-2-fluoro-5-nitro-3-propoxybenzene (CAS: 1881288-37-4) is a highly specialized pharmaceutical intermediate and molecular building block[1]. Due to its complex structural motif—featuring a nitro group, multiple halogens (chlorine and fluorine), and a propoxy chain—its disposal requires stringent oversight. Standard solvent disposal protocols are inadequate and potentially dangerous.
As drug development professionals and laboratory managers, establishing a self-validating, step-by-step operational plan is critical. This guide provides the authoritative framework for the safe handling, segregation, and final disposal of this compound.
Hazard Assessment & Causality: The "Why" Behind the Protocol
To design a safe disposal system, we must first deconstruct the molecule's reactivity profile to understand the causality behind our safety choices:
The Nitroaromatic Threat (Reactivity): The nitro (
) group acts as an internal oxidant. When concentrated or mixed with incompatible materials (e.g., strong reducing agents, hydrides, or alkaline metals), nitroaromatics can undergo rapid, exothermic decomposition.
The Halogenated Hazard (Environmental Toxicity): The presence of both chlorine and fluorine atoms classifies this compound as a Halogenated Organic Compound (HOC) under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines[2]. If incinerated at standard temperatures, halogenated aromatics act as direct precursors to highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs)[3]. Furthermore, combustion generates corrosive hydrogen chloride (HCl) and hydrogen fluoride (HF) acid gases[4].
Regulatory Classification: Under 40 CFR Part 261, this material must be managed as a characteristic hazardous waste and is strictly prohibited from standard land disposal[5].
Quantitative Data & Classification
Table 1: Chemical Profile and Regulatory Parameters
Before disposal, safe handling is paramount. Implement the following self-validating controls:
Engineering Controls: Handle exclusively within a certified chemical fume hood to prevent inhalation of vapors or dust.
Personal Protective Equipment (PPE): Wear double nitrile gloves (halogens can permeate single layers over time), chemical splash goggles, and a flame-resistant lab coat.
Spill Preparedness: Ensure inert absorbents (e.g., vermiculite, dry sand) are immediately available. Never use combustible absorbents like sawdust, as the nitro group can initiate a fire upon contact.
Step-by-Step Disposal Methodology
Follow this methodology to ensure RCRA compliance and environmental safety:
Step 1: Strict Segregation
Action: Place the waste in a designated, chemically compatible "Halogenated Organic Waste" container (typically high-density polyethylene, HDPE).
Causality: Mixing with non-halogenated waste dilutes the halogen content, complicating the required high-temperature incineration process. Mixing with reducing agents triggers exothermic reactions.
Step 2: RCRA-Compliant Labeling
Action: Clearly label the container with "Hazardous Waste," the specific chemical name, and the primary hazards ("Toxic," "Halogenated").
Step 3: Temporary Storage
Action: Store in a cool (<25°C), well-ventilated area utilizing secondary containment (e.g., a metal or heavy-duty plastic tray)[6].
Causality: Secondary containment prevents catastrophic mixing in the event of a primary container failure[6].
Step 4: Final Disposal via High-Temperature Incineration
Action: Contract a licensed hazardous waste vendor capable of high-temperature incineration with caustic scrubbing.
Causality: To completely destroy the halogenated aromatic ring and prevent the synthesis of Persistent Organic Pollutants (POPs), the EPA and the Directive on Industrial Emissions mandate that halogenated waste (>1% halogen content) must be incinerated at a minimum of 1100°C (2000°F) with a residence time of at least 1.0 to 2.0 seconds[3][4]. The incinerator must be equipped with an alkaline/caustic scrubber to neutralize the resulting HCl and HF acid gases before atmospheric release[4].
Emergency Spill Response Protocol
If a spill occurs during the disposal transfer:
Evacuate & Ventilate: Clear the immediate area and maximize fume hood/room exhaust.
Contain: Dike the spill using inert vermiculite or sand.
Absorb & Collect: Sweep the absorbed material using non-sparking tools and place it into a sealable hazardous waste container.
Decontaminate: Wash the spill surface with a mild detergent solution, collecting the wash water as halogenated aqueous waste.
Disposal Decision Workflow
Workflow for the safe segregation and disposal of halogenated nitroaromatic compounds.
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Executive Safety Summary (Autonomy & Logic)
Status: Research Intermediate (Novel/Limited Data).
Protocol Basis: Structure-Activity Relationship (SAR) derived from Nitrobenzene (Systemic Toxicity) and Halogenated Benzenes (Irritancy).
Core Directive: Due to the absence of a compound-specific Safety Data Sheet (SDS) in public registries, this compound must be handled as a High-Hazard Nitro-Aromatic . The presence of the nitro group (
) combined with a lipophilic propoxy chain suggests high skin permeability and potential for methemoglobinemia (interference with blood oxygen transport). The halogen substitutions (Cl, F) indicate severe irritation potential to mucous membranes.
Immediate Action Required:
Containment: Handle exclusively in a certified chemical fume hood or glovebox.
Skin Barrier: Double-glove protocol (Nitrile + Laminate) is mandatory due to enhanced lipophilicity.
Part 2: Hazard Identification & Risk Assessment[1][2][3]
This assessment synthesizes data from structural analogs (e.g., 1-Chloro-2-fluoro-3-nitrobenzene, Nitrobenzene) to establish a "Worst-Case" safety profile.
Hazard Class
GHS Category (Est.)
Operational Implication
Acute Toxicity (Dermal)
Category 3 (Toxic)
High Risk. The propoxy group aids transport across the dermal barrier. Rapid absorption is likely.[1]
Acute Toxicity (Inhal.)
Category 3 (Toxic)
Dust or vapor inhalation may cause cyanosis (blue lips/skin) due to methemoglobin formation.
Skin/Eye Irritation
Category 2A/2
Fluorine/Chlorine substituents act as lachrymators and severe irritants.
Physical Hazard
Energetic
Nitro groups can induce shock/thermal sensitivity. Do not grind dry solids aggressively.
Part 3: Personal Protective Equipment (PPE) Matrix
Philosophy: The goal is to create a redundant barrier system. Relying on a single layer of protection is insufficient for lipophilic nitro-aromatics.
PPE Decision Logic (Graphviz)
Figure 1: PPE Selection Decision Tree based on operational scale and physical state.
Detailed PPE Specifications
Component
Standard Specification
Rationale
Hand Protection
Inner: Nitrile (4 mil) Outer: Silver Shield® (Laminate) or Viton®
Nitro compounds penetrate standard nitrile rapidly. Laminate provides >8h breakthrough time [1].
Respiratory
Solid: N95 or P100 Half-mask Liquid: ABEK1 Organic Vapor Cartridge
Protects against toxic dusts and organic vapors that cause blood toxicity.
Eye/Face
Chemical Splash Goggles (Indirect Vent)
Safety glasses are insufficient for liquids that can absorb through the eye to the bloodstream.
Body
Tyvek® Lab Coat or Apron
Prevent contamination of street clothes; nitro-residues are difficult to wash out.
Part 4: Operational Handling Protocols
Pre-Operational Verification
Before opening the container:
Quench Check: Ensure a neutralization bath (10% Sodium Carbonate or dilute NaOH) is prepared for cleaning spatulas/glassware.
Airflow: Verify fume hood face velocity is >100 fpm (0.5 m/s).
Antidote Awareness: Confirm location of the "Methemoglobinemia Kit" (Methylene Blue) in the facility medical station (consult site physician).
Weighing & Transfer (Solid)
Static Control: Use an antistatic gun or ionizer bar. Nitro powders can be static-sensitive.
Draft Shield: Place the balance inside the fume hood. Do not remove the compound from the hood to weigh it.
Transfer: Use disposable plastic spatulas. Avoid metal spatulas if shock sensitivity is unverified.
Clean Up: Immediately wipe balance surfaces with methanol-dampened tissues, then dispose of tissues as hazardous solid waste.
Reaction Setup
Solvent Choice: Avoid dimethyl sulfoxide (DMSO) if possible; DMSO dramatically increases skin absorption rates of dissolved nitro compounds. Use Dichloromethane (DCM) or Ethyl Acetate with caution.
Temperature: Ramp heating slowly (e.g., 5°C/min).
Inerting: Run all reactions under Nitrogen or Argon to prevent moisture interaction (hydrolysis of the C-F bond can release HF acid).
Part 5: Emergency Response & Waste Disposal
Exposure Response (Symptom-Driven)[1]
Skin Contact: Wash with soap and water for 15 minutes .[2] Do not use alcohol (increases absorption). Look for "cyanosis" (blue/grey skin tint) which indicates blood toxicity.[2]
Eye Contact: Flush for 15 minutes. Seek ophthalmologist support immediately.
Inhalation: Move to fresh air. If victim is gasping or blue, administer oxygen (if trained) and call emergency services. Mention "Suspected Nitro-Compound Poisoning."